Sofosbuvir impurity M
Description
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Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQLZVLNOKKHE-YMGVOGLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N3O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Sofosbuvir Impurity M
This technical guide provides a comprehensive overview of Sofosbuvir impurity M, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical characterization, and the methodologies used for its identification and control.
Chemical Identity and Structure
This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of its atoms at one or more stereocenters.[1][2] This subtle structural difference can significantly impact its biological activity, often rendering it inactive as an antiviral agent.[1]
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Molecular Formula: C₂₂H₃₀N₃O₁₀P[1][3][4]
Molecular Weight: 527.46 g/mol [1][3]
CAS Number: 2095551-10-1[1][3][4]
The chemical structure of this compound is depicted in the diagram below.
Figure 1: 2D Chemical Structure of this compound.
Analytical Characterization Data
The identification and quantification of this compound are primarily achieved through chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a key analytical tool for its separation from Sofosbuvir and other related substances.
| Parameter | Value/Description | Reference |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P | [1][3][4] |
| Molecular Weight | 527.46 g/mol | [1][3] |
| CAS Number | 2095551-10-1 | [1][3][4] |
| Appearance | Solid | [2] |
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| HPLC Retention Time | Elutes at a distinct retention time from Sofosbuvir. For example, under one set of optimized conditions, a phosphorylated impurity showed a retention time of 5.704 min compared to Sofosbuvir at ~3.674 min. | [1] |
| UV Detection Wavelength | 260 nm is standard for the detection of Sofosbuvir and its impurities. | [1] |
| Mass Spectrometry (m/z) | Confirms the molecular weight of the impurity. | [1] |
Experimental Protocols
The following sections outline the general experimental methodologies for the analysis and preparation of this compound, based on publicly available information.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating RP-HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.[1] A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) has been reported.[1]
-
Detection: UV detection at 260 nm.[1]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[1] System suitability tests, such as injection reproducibility and resolution between peaks, are essential to ensure method reliability.[1]
Synthesis of this compound
A patent (CN114539337A) describes a multi-step synthesis process for preparing Sofosbuvir impurities with a purity of over 99%.[7] The general workflow involves a series of chemical reactions to construct the molecule, followed by purification steps. The process is designed to be operable and allows for the isolation of the impurity for research and as a reference standard.[7]
Logical Relationships and Pathways
Diastereomeric Relationship with Sofosbuvir
Sofosbuvir has multiple chiral centers, leading to the possibility of several diastereomers forming during its synthesis.[1] Impurity M is one such diastereomer. The diagram below illustrates this relationship.
Figure 2: Origin of this compound as a diastereomer from the synthesis process.
Analytical Workflow for Impurity Identification
The general workflow for identifying and characterizing this compound involves a combination of separation and spectroscopic techniques.
Figure 3: General analytical workflow for the identification of this compound.
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its structural similarity to the active pharmaceutical ingredient, differing only in stereochemistry, necessitates the use of high-resolution analytical techniques for its accurate identification and quantification. This guide provides a foundational understanding of the chemical structure, analytical methodologies, and relational pathways associated with this compound, serving as a valuable resource for professionals in the pharmaceutical industry.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
Sofosbuvir Impurity M: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sofosbuvir impurity M, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document details its chemical and physical properties, analytical methodologies for its detection and quantification, and available information on its synthesis and biological activity.
Chemical Identity and Physical Properties
This compound, a diastereoisomer of Sofosbuvir, is a significant impurity that requires careful monitoring and control during the manufacturing process to ensure the final drug product's purity, safety, and efficacy.[1][2] Its formation is a consequence of the complex multi-step synthesis of Sofosbuvir, which involves the creation of multiple chiral centers.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 2095551-10-1[1][3] |
| Systematic Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P[1] |
| Molecular Weight | 527.46 g/mol [1][2] |
| Classification | Process-related impurity, Diastereoisomer of Sofosbuvir[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Solid (Form)[2] |
| Chemical Reactivity | Susceptible to oxidation, reduction, and nucleophilic substitution reactions.[3] |
| Storage Temperature | 2-8°C[4] |
Analytical Characterization and Control
Accurate and sensitive analytical methods are paramount for the detection, quantification, and control of this compound in both the active pharmaceutical ingredient (API) and the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method has been established for the estimation of Sofosbuvir and its process-related impurities.[5][6]
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[5][6] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water : Acetonitrile (50:50 v/v)[5][6] |
| Elution Mode | Isocratic[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260.0 nm[5][6] |
| Column Temperature | Ambient[5] |
| Retention Time | Sofosbuvir: ~3.674 min; Phosphoryl Impurity (likely Impurity M): ~5.704 min[5][6] |
This method has been shown to be simple, specific, precise, and accurate for the quantification of Sofosbuvir and its impurities.[5][6] The linearity of the calibration curve for the process-related impurity was established in the concentration range of 10-30 μg/ml.[5][6] The limit of detection (LOD) and limit of quantification (LOQ) for the impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively.[5][6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of Sofosbuvir impurities.
-
NMR Spectroscopy: Both ¹H-NMR and ³¹P-NMR are valuable techniques.[7][8] For instance, ¹H-NMR can reveal distinct diastereomeric splitting patterns that differentiate impurities from the parent drug.[3] ³¹P-qNMR has been demonstrated as a reliable method for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d₆ (DMSO-d₆) being a suitable solvent.[7][8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of impurities.[3] LC-ESI-MS/MS methods have been developed for the simultaneous estimation of Sofosbuvir and its metabolites, operating in multiple-reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[9]
Synthesis and Purification
The synthesis of Sofosbuvir is a complex process that can lead to the formation of various impurities. A patented method describes a six-step reaction synthesis to obtain a Sofosbuvir impurity with a purity of over 99%.[10] While not explicitly stated for Impurity M, the general principles of controlling reaction conditions, such as molar ratios of reactants and reaction times, are critical in minimizing impurity formation.[10]
Purification of Sofosbuvir and its impurities is typically achieved through column chromatography.[11]
Biological Activity and Toxicity
This compound is reported to be an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, the same molecular target as Sofosbuvir.[2][3][12] However, as a diastereoisomer, its potency is expected to differ from that of the active drug.[2] The control of such impurities is crucial as they may have their own pharmacological or toxicological profiles, which could impact the overall safety and efficacy of the drug product.[13]
Experimental Workflow and Signaling Pathway Diagrams
Analytical Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of this compound.
Caption: Analytical Workflow for this compound Profiling
Sofosbuvir Mechanism of Action and Impurity Relevance
The diagram below outlines the metabolic activation pathway of Sofosbuvir and highlights the significance of stereochemistry, which is the differentiating factor for Impurity M.
References
- 1. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 4. Sofosbuvir Impurity CAS#: 1233335-82-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. This compound | HCV | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. daicelpharmastandards.com [daicelpharmastandards.com]
- 14. scielo.br [scielo.br]
- 15. veeprho.com [veeprho.com]
A Technical Guide to the Synthesis Pathway of Sofosbuvir Impurity M
This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Sofosbuvir impurity M, a known process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Sofosbuvir is a critical antiviral medication used in the treatment of Hepatitis C. As a prodrug, its efficacy is dependent on its specific stereochemistry. This compound, identified by CAS number 2095551-10-1, is a diastereomer of Sofosbuvir.[1][2][3] Diastereomers are stereoisomers that are not mirror images of one another and can exhibit different physical properties and pharmacological activities. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, understanding and controlling their formation is of paramount importance in the pharmaceutical industry.[4]
This guide outlines a probable synthetic route for this compound, drawing from publicly available patent literature that details the preparation of Sofosbuvir impurities.[5] The pathway described is a multi-step process designed to yield high-purity samples of the impurity, which are crucial for analytical standard development and toxicological studies.
Proposed Synthesis Pathway
The synthesis of this compound is intrinsically linked to the synthesis of Sofosbuvir itself, as it is a process-related impurity. The key step where the diastereomers are formed is the phosphorylation of the protected nucleoside. The following multi-step synthesis is a likely pathway for the targeted preparation of Sofosbuvir impurities, including Impurity M. This pathway is based on a method disclosed in patent literature for the preparation of a Sofosbuvir impurity with a purity of over 99%.[5]
The overall synthesis can be broken down into six main steps, starting from a protected nucleoside intermediate and culminating in the final impurity. The process involves protection, activation, and coupling reactions.
Step-by-Step Synthesis Overview
A likely synthetic route for a Sofosbuvir impurity, such as Impurity M, is detailed in Chinese patent CN114539337A.[5] While the patent does not explicitly name the impurity as "M," it describes a six-step process to obtain a high-purity Sofosbuvir impurity. The general scheme involves the synthesis of a modified nucleoside and its subsequent phosphorylation to introduce the chiral phosphorus center, which is the source of the diastereomers.
The key steps from the patent can be summarized as follows:
-
Initial Reaction: An intermediate (Intermediate I) is reacted with a base.
-
Acid Treatment: The resulting product (Intermediate II) is treated with an acid.
-
Base Reaction: The subsequent intermediate (Intermediate III) is reacted with a base.
-
Benzoylation: Intermediate IV is reacted with benzoyl chloride in the presence of a base.
-
Reaction with Mesyl Chloride: The resulting Intermediate V is reacted with methylsulfonyl chloride in the presence of a base.
-
Final Coupling: Intermediate VI is reacted with a base to yield the Sofosbuvir impurity.
The formation of different diastereomers, such as Sofosbuvir and its Impurity M, is determined by the stereochemistry of the phosphoramidate (B1195095) reagent and the conditions of the coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of a Sofosbuvir impurity, based on the information from patent CN114539337A.[5] These protocols are illustrative and would require optimization for specific laboratory conditions.
Step 1: Reaction of Intermediate I with a Base
-
Reactants: Intermediate I, a suitable base (e.g., triethylamine, sodium hydride, lithium hydroxide).
-
Solvent: An appropriate aprotic solvent.
-
Procedure: To a solution of Intermediate I in the solvent, add the base in a dropwise manner at a controlled temperature. The reaction mixture is stirred for a specified period (e.g., 10-16 hours) until completion, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC). The product, Intermediate II, is then isolated by extraction and purified.
Step 2: Acid Treatment of Intermediate II
-
Reactants: Intermediate II, an acid (e.g., acetic acid, hydrochloric acid).
-
Solvent: A suitable solvent.
-
Procedure: Intermediate II is dissolved in the solvent, and the acid is added. The mixture is stirred for a defined time (e.g., 1-10 hours). After the reaction is complete, the product, Intermediate III, is isolated and purified.
Step 3: Base Reaction of Intermediate III
-
Reactants: Intermediate III, a base (e.g., potassium tert-butoxide).
-
Solvent: An appropriate solvent.
-
Procedure: Intermediate III is reacted with the base in a suitable solvent. The reaction is monitored until completion (e.g., 8-16 hours). The product, Intermediate IV, is then worked up and purified.
Step 4: Benzoylation of Intermediate IV
-
Reactants: Intermediate IV, benzoyl chloride, a base (e.g., triethylamine).
-
Solvent: A suitable aprotic solvent.
-
Procedure: Intermediate IV is dissolved in the solvent, and the base is added, followed by the dropwise addition of benzoyl chloride at a controlled temperature. The reaction is stirred for an extended period (e.g., 8-16 hours). The product, Intermediate V, is then isolated and purified.
Step 5: Reaction of Intermediate V with Methylsulfonyl Chloride
-
Reactants: Intermediate V, methylsulfonyl chloride, a base (e.g., aqueous ammonia).
-
Solvent: An appropriate solvent.
-
Procedure: To a solution of Intermediate V, the base and methylsulfonyl chloride are added. The reaction is allowed to proceed for a set time (e.g., 8-16 hours). The resulting product, Intermediate VI, is isolated and purified.
Step 6: Final Coupling to Yield Sofosbuvir Impurity
-
Reactants: Intermediate VI, a base (e.g., potassium carbonate).
-
Solvent: A suitable solvent.
-
Procedure: Intermediate VI is reacted with the base in a solvent to facilitate the final coupling reaction. The reaction is monitored until completion (e.g., 8-14 hours). The final Sofosbuvir impurity is then isolated and purified using techniques such as column chromatography to achieve high purity (>99%).
Data Presentation
The following tables summarize the quantitative data related to the synthesis of the Sofosbuvir impurity as described in patent CN114539337A.[5]
Table 1: Molar Ratios of Key Reactants
| Step | Reactants (Intermediate:Reagent) | Molar Ratio Range | Preferred Molar Ratio |
| 1 | Intermediate I : Base | 1:1 to 1:10 | 1:3 to 1:5 |
| 2 | Intermediate II : Acid | 1:1 to 1:6 | 1:2 to 1:4 |
| 3 | Intermediate III : Base | 1:1 to 1:8 | 1:3 to 1:5 |
| 4 | Intermediate IV : Benzoyl Chloride | 1:2 to 1:10 | 1:2 to 1:4 |
| 5 | Intermediate V : Methylsulfonyl Chloride | 1:2 to 1:4 | Not Specified |
| 6 | Intermediate VI : Base | 1:2 to 1:10 | 1:3 to 1:6 |
Table 2: Reaction Conditions
| Step | Reaction Time Range (hours) | Preferred Reaction Time (hours) |
| 1 | 6 to 24 | 10 to 16 |
| 2 | 1 to 16 | 1 to 10 |
| 3 | 2 to 24 | 8 to 16 |
| 4 | 2 to 20 | 8 to 16 |
| 5 | Not Specified | 8 to 16 |
| 6 | 4 to 24 | 8 to 14 |
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis and the relationship between the key stages.
Caption: A workflow diagram illustrating the six-step synthesis of this compound.
Caption: Logical relationship diagram for the formation of Sofosbuvir and its diastereomeric impurity M.
References
Unraveling the Degradation Pathways of Sofosbuvir Impurity M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of Sofosbuvir impurity M, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir. Understanding the stability of Sofosbuvir and the formation of its impurities under various stress conditions is critical for ensuring drug quality, safety, and efficacy. This document details the conditions leading to the formation of impurity M and other degradation products, supported by experimental data and methodologies.
Executive Summary
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under certain environmental conditions. Forced degradation studies, conducted according to ICH guidelines, reveal that Sofosbuvir degrades under acidic, basic, and oxidative stress, while it remains relatively stable under thermal and photolytic conditions. One of the key degradation products formed under oxidative stress has been identified as having a molecular weight and formula closely corresponding to this compound. This guide elucidates the formation of this impurity and other principal degradants, providing valuable insights for formulation development, stability testing, and quality control of Sofosbuvir.
Chemical Profile of this compound
This compound is a process-related impurity that can also be formed through degradation. Its chemical identity has been characterized as follows:
-
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Potential Degradation Pathways
Forced degradation studies have been instrumental in identifying the pathways through which Sofosbuvir degrades. The primary pathways are hydrolysis (acidic and basic) and oxidation.
Oxidative Degradation Pathway
Oxidative stress is a key factor in the formation of an impurity with a molecular weight corresponding to this compound.
A significant degradation product formed under oxidative conditions has been identified as (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, with a molecular weight of 527.15 and a molecular formula of C22H27FN3O9P[5]. The proximity of this molecular weight to that of this compound (527.46 g/mol ) strongly suggests that this oxidative degradant is, or is closely related to, impurity M. The minor difference in molecular formula may be attributable to different analytical interpretations or the specific isomeric form.
The proposed pathway involves the oxidation of the tertiary amine in the phosphoramidate (B1195095) moiety of the Sofosbuvir molecule.
Hydrolytic Degradation Pathways
Sofosbuvir is susceptible to both acid and base-catalyzed hydrolysis. These pathways primarily involve the cleavage of the phosphoramidate and ester linkages.
-
Acidic Hydrolysis: Under acidic conditions, the phosphoramidate bond is susceptible to cleavage, leading to the formation of multiple degradation products. A major acid degradation product has been identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate, with a molecular weight of 416.08[5].
-
Basic Hydrolysis: In alkaline conditions, Sofosbuvir degrades significantly, primarily through the hydrolysis of the phosphoramidate and the isopropyl ester moieties. Key basic degradation products include:
-
(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (MW: 453.13)[5].
-
(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (MW: 411.08)[5].
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the extent of Sofosbuvir degradation under various stress conditions as reported in the literature.
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [5] |
| Base Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97 | [5] |
| Oxidative | 30% H₂O₂ | 2 days (at 80°C) | 0.79 | [5] |
| Photolytic | UV light (254 nm) | 24 hours | No significant degradation | [5] |
| Thermal | Dry heat | Not specified | No significant degradation | [5] |
Detailed Experimental Protocols
The methodologies outlined below are based on published forced degradation studies of Sofosbuvir.
General Sample Preparation
A stock solution of Sofosbuvir is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a concentration of 1 mg/mL.
Acid Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N hydrochloric acid.
-
Incubation: Reflux the solution at 80°C for 10 hours.
-
Neutralization: After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH or ammonium (B1175870) bicarbonate).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for chromatographic analysis.
Base Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N sodium hydroxide.
-
Incubation: Heat the solution at 60°C for 24 hours.
-
Neutralization: After cooling, neutralize the solution with a suitable acid (e.g., 1N HCl).
-
Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for analysis.
Oxidative Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide.
-
Incubation: Heat the solution at 80°C for 2 days.
-
Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for analysis.
Photolytic Degradation
-
Procedure: Expose the solid drug powder, spread as a thin layer in a petri dish, to UV light at 254 nm for 24 hours.
-
Sample Preparation for Analysis: Dissolve a known amount of the exposed powder in the mobile phase for analysis.
Thermal Degradation
-
Procedure: Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Sample Preparation for Analysis: Dissolve a known amount of the heated powder in the mobile phase for analysis.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying Sofosbuvir from its degradation products. A common approach involves:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Mass Spectrometry (MS): LC-MS/MS is employed for the identification and structural elucidation of the degradation products.
Conclusion
The degradation of Sofosbuvir is primarily driven by hydrolysis and oxidation. This compound is strongly indicated to be a product of oxidative degradation. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for establishing appropriate storage and handling conditions for Sofosbuvir drug substance and product. The implementation of robust, stability-indicating analytical methods is paramount for monitoring and controlling impurities, thereby ensuring the quality and safety of this vital antiviral medication.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 2095551-10-1 [chemicalbook.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Unraveling Sofosbuvir Impurity M: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and analytical methodologies related to Sofosbuvir (B1194449) impurity M. As an essential aspect of drug quality and safety, understanding the impurity profile of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This document consolidates available scientific information to serve as a valuable resource for professionals in the pharmaceutical industry.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a nucleotide analog that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The synthesis of Sofosbuvir is a complex multi-step process that can lead to the formation of various impurities, including diastereomers and degradation products. Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.
Discovery and Structural Elucidation of Sofosbuvir Impurity M
This compound is a known process-related impurity and potential degradation product of Sofosbuvir. There is some discrepancy in the publicly available data regarding its precise structure.
Commercial Supplier Data:
Several chemical suppliers identify this compound by CAS number 2095551-10-1 , with a molecular formula of C22H30N3O10P and a molecular weight of 527.47 g/mol .[1][2][3] The systematic name provided is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate .[2][4] However, this structure and name notably lack the fluorine atom that is a critical component of the Sofosbuvir molecule.
Forced Degradation Studies Data:
A more plausible structure for an impurity with a similar mass has been identified in forced degradation studies of Sofosbuvir under oxidative stress.[4] This product has a molecular weight of 527.15 g/mol and a molecular formula of C22H27FN3O9P .[4][5] The proposed structure is (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate .[4][5] This structure is consistent with being a derivative of Sofosbuvir as it retains the core structural elements, including the fluorine atom. The formation of a keto group on the sugar moiety is a result of oxidation.
Given the evidence from the forced degradation study, it is highly probable that the structure identified under oxidative stress represents the actual structure of the impurity, and the information from some commercial suppliers might be inaccurate. For the remainder of this guide, "this compound" will refer to the fluorinated structure identified in the degradation study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2095551-10-1 | [1][2][3] |
| Molecular Formula | C22H27FN3O9P (from degradation study) | [4][5] |
| Molecular Weight | 527.15 g/mol (from degradation study) | [4][5] |
| Systematic Name | (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | [4][5] |
Origin and Formation Pathway of this compound
The primary origins of this compound are believed to be twofold: as a by-product of the synthetic process and as a degradation product.
3.1. Synthetic Origin:
The synthesis of Sofosbuvir involves the formation of a phosphoramidate (B1195095) linkage, a step that is known to be sensitive and can lead to the formation of diastereomers and other related impurities.[6][7] The complex stereochemistry of the Sofosbuvir molecule, with multiple chiral centers, makes the synthesis challenging and prone to the formation of stereoisomers.[8] While a specific synthetic step leading directly to Impurity M has not been definitively published, it is plausible that it arises from side reactions or the use of starting materials containing related impurities.
3.2. Degradation Pathway:
Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[4][9] The formation of an impurity with a mass and molecular formula consistent with Impurity M has been specifically observed under oxidative stress, for instance, upon exposure to hydrogen peroxide.[4][5]
The proposed pathway for the formation of Impurity M via oxidative degradation is illustrated below. This pathway involves the oxidation of the secondary alcohol on the sugar moiety of Sofosbuvir to a ketone.
Caption: Proposed formation pathway of this compound via oxidative degradation.
Analytical Methodologies for Detection and Quantification
The detection and quantification of Sofosbuvir and its impurities are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][10][11]
4.1. Experimental Protocol: RP-HPLC for Sofosbuvir and Impurities
The following is a representative experimental protocol compiled from various published methods for the analysis of Sofosbuvir and its impurities.
Table 2: Representative RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) | [2][10] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at 260 nm | [2][10] |
| Injection Volume | 10-20 µL | - |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | - |
4.2. Method Validation Parameters:
A validated analytical method for the quantification of Sofosbuvir and its impurities should demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 3: Typical Validation Parameters for Sofosbuvir Impurity Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity Range (Impurity) | 10-30 µg/mL | [2][10] |
| LOD (Impurity) | 0.03% (0.12 µg) | [2][10] |
| LOQ (Impurity) | 1.50% (0.375 µg) | [2][10] |
| Retention Time (Sofosbuvir) | ~3.674 min | [2][10] |
| Retention Time (Impurity) | ~5.704 min | [2][10] |
4.3. Experimental Workflow:
The general workflow for the analysis of Sofosbuvir and its impurities in a drug substance or product is outlined below.
Caption: General experimental workflow for the analysis of Sofosbuvir impurities.
Quantitative Data
There is a lack of publicly available data on the specific quantitative levels of this compound found in commercial batches of the drug substance or product. The limits for impurities are typically controlled according to ICH guidelines, with specific thresholds for reporting, identification, and qualification.
Conclusion
This compound is a relevant impurity in the context of Sofosbuvir quality control. While there is some ambiguity in the publicly available structural information, evidence from forced degradation studies points towards a fluorinated keto-derivative of Sofosbuvir. This impurity can likely be formed during both the synthesis and degradation of the API. Its detection and quantification can be reliably achieved using validated RP-HPLC methods. Further studies to definitively confirm the structure of the impurity with CAS number 2095551-10-1 and to establish its prevalence in commercial batches would be beneficial for the pharmaceutical industry. This guide provides a solid foundation for researchers and drug development professionals working with Sofosbuvir to understand and control this critical impurity.
References
- 1. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 2. d-nb.info [d-nb.info]
- 3. Page loading... [guidechem.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Toxicological Profile of Sofosbuvir Impurity M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Sofosbuvir impurity M, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. In the absence of direct experimental toxicological data for this specific impurity, this document leverages a weight-of-evidence approach. This includes summarizing the known toxicological data of the parent drug, Sofosbuvir, outlining the principles and methodologies of in silico toxicological prediction, and detailing the standard experimental protocols for genotoxicity and cytotoxicity testing as would be applied to such an impurity for regulatory assessment. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and M7 for the control of impurities in new drug substances.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a prodrug, it is metabolized in the liver to its active triphosphate form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, ultimately terminating viral replication.[1][2][3][4]
During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can arise. Regulatory bodies require that these impurities be identified, monitored, and controlled to ensure the safety and efficacy of the final drug product.[2][5] this compound is identified as a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. The control of such impurities is guided by ICH guidelines, which set thresholds for reporting, identification, and qualification.[6][7]
Toxicological Profile of Sofosbuvir (Parent Drug)
The toxicological profile of the parent drug, Sofosbuvir, provides a critical baseline for assessing the potential risks of its impurities. Studies on Sofosbuvir have generally indicated a low potential for toxicity.
Genotoxicity
In vitro studies on Sofosbuvir have shown no evidence of genotoxic activity. A study assessing the cytotoxic and genotoxic effects of Sofosbuvir in the human-derived liver cell line HepG2 found that Sofosbuvir did not increase the frequency of chromosomal damage.[8][9] Specifically, no significant differences were observed in the nuclear division cytotoxicity index, reflecting an absence of cytotoxic effects at the tested concentrations.[3][10]
Cytotoxicity
The same study on HepG2 cells demonstrated a lack of significant cytotoxicity for Sofosbuvir.[3][8][10] The nuclear division cytotoxicity index (NDCI), a measure of cell proliferation, was not significantly reduced by Sofosbuvir treatment.[3][10]
In Silico Toxicological Assessment of this compound
In the absence of specific experimental data for this compound, in silico (computational) toxicology provides a scientifically valid approach for initial risk assessment. The ICH M7 guideline accepts the use of two complementary in silico methodologies—one expert rule-based and one statistical-based—to predict mutagenicity.[5][11][12]
Principles of In Silico Toxicology
-
Quantitative Structure-Activity Relationship (QSAR): These are statistical models that correlate the chemical structure of a compound with its biological activity (or toxicity). By analyzing large datasets of compounds with known toxicities, QSAR models can predict the toxicity of new or untested chemicals.[13][14][15][16][17]
-
Expert Rule-Based Systems: These systems (e.g., DEREK - Deductive Estimation of Risk from Existing Knowledge) contain a knowledge base of structural alerts (toxicophores) that are associated with specific toxicological endpoints. The system analyzes the structure of a query chemical for the presence of these alerts to predict its potential toxicity.[18][19][20]
Hypothetical In Silico Analysis
Given that this compound is a diastereoisomer of the non-mutagenic parent drug, it is highly probable that it would also be predicted as non-mutagenic by in silico models. The structural differences are stereochemical and are unlikely to introduce a new structural alert for mutagenicity. A hypothetical summary of such an analysis is presented in Table 1.
Table 1: Hypothetical In Silico Toxicology Prediction for this compound
| Toxicological Endpoint | Prediction Method | Predicted Outcome | Rationale |
| Bacterial Mutagenicity (Ames Test) | (Q)SAR Statistical-Based (e.g., TOPKAT) | Negative | The model, trained on a large dataset, would likely find no statistically significant correlation between the structural features of the diastereoisomer and mutagenicity, similar to the parent compound. |
| Expert Rule-Based (e.g., DEREK) | No Structural Alerts | The molecule would be analyzed for known toxicophores associated with mutagenicity. As a diastereoisomer of a non-alerting compound, it is not expected to contain any such alerts. | |
| Cytotoxicity | (Q)SAR Statistical-Based | Low/No Cytotoxicity | Based on the structural similarity to Sofosbuvir, which exhibits low cytotoxicity, a QSAR model would predict a similar low-toxicity profile. |
Proposed Experimental Protocols for Toxicological Evaluation
Should experimental qualification be required based on regulatory guidelines, the following standard protocols would be employed to assess the genotoxicity and cytotoxicity of this compound.
Genotoxicity Testing
This test is used to detect point mutations (base substitutions and frameshifts) and is a primary screening tool for genotoxicity.
Experimental Protocol:
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
-
Dose Selection: Perform a preliminary range-finding study to determine appropriate concentrations of this compound. The main experiment should use at least five different analyzable concentrations.
-
Exposure:
-
Plate Incorporation Method: Add the bacterial culture, the test compound (this compound), and molten top agar (B569324) (with or without S9 mix) to a minimal glucose agar plate.
-
Pre-incubation Method: Pre-incubate the bacterial culture with the test compound and S9 mix (or buffer) before adding the top agar and plating.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies over the negative control, typically a two-fold or greater increase.
This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events in mammalian cells.
Experimental Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or a human hepatoma cell line like HepG2, given the liver-centric metabolism of the parent drug.
-
Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., assessing a reduction in cell viability or proliferation). The highest concentration should induce approximately 50-55% cytotoxicity or be the limit of solubility.
-
Treatment: Expose cell cultures to this compound at a minimum of three analyzable concentrations, along with negative (vehicle) and positive controls.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution in each well using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sofosbuvir's metabolic activation and mechanism of action pathway.
Caption: Experimental workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Experimental workflow for the In Vitro Mammalian Cell Micronucleus Test.
Caption: Experimental workflow for an In Vitro Cytotoxicity (MTT) Assay.
Conclusion
While direct experimental toxicological data for this compound are not publicly available, a comprehensive risk assessment based on the available evidence suggests a low-risk profile. The parent drug, Sofosbuvir, is non-genotoxic and exhibits low cytotoxicity. As a diastereoisomer, this compound shares the same core structure and is therefore highly unlikely to possess novel toxicological properties. In silico prediction methods, as recommended by regulatory guidelines, would be expected to classify this impurity as non-mutagenic. Should experimental verification be necessary, standard, well-established protocols for genotoxicity and cytotoxicity are available to provide definitive data. The control of this and other impurities within the limits established by ICH guidelines is considered sufficient to ensure patient safety.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Silico Approaches in Predictive Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QSAR approaches to predicting toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Pharmacopeial Status of Sofosbuvir Impurity M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Consequently, the identification, control, and pharmacopeial status of its impurities are of critical importance to drug developers and regulatory bodies. This in-depth technical guide focuses on a key process-related impurity, Sofosbuvir impurity M, providing a comprehensive overview of its pharmacopeial standing, analytical methodologies for its detection and quantification, and its relationship to the parent compound.
This compound is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms.[3] As a process-related impurity, its formation is linked to the synthetic pathway of Sofosbuvir.[4] Understanding and controlling this impurity is crucial for ensuring the quality and consistency of the final drug product.
Pharmacopeial Status of this compound
The control of impurities in pharmaceutical substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances.[6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
Table 1: General ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% or a daily intake of > 1.0 mg (whichever is lower) | > 0.15% or a daily intake of > 1.0 mg (whichever is lower) |
Source: ICH Q3A(R2) Guideline[6]
Given that the standard dose of Sofosbuvir is 400 mg once daily, it falls within the ≤ 2 g/day category. Therefore, it is highly probable that the acceptance criteria for this compound in the pharmacopeias are aligned with these ICH thresholds. The exact limits, however, are proprietary to the respective pharmacopeial bodies and are detailed in the official Sofosbuvir monographs.
Analytical Methodologies for this compound
The primary analytical technique for the identification and quantification of this compound and other related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Several studies have developed and validated RP-HPLC methods for this purpose.
Experimental Protocol: RP-HPLC Method for Sofosbuvir and Its Impurities
This section provides a representative, detailed experimental protocol based on published research for the analysis of Sofosbuvir and its related substances, including impurity M.
Objective: To separate and quantify Sofosbuvir and its process-related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Source: Adapted from validated RP-HPLC methods for Sofosbuvir and its impurities.[7][8]
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard and this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed tablet equivalent in the mobile phase to obtain a target concentration.
-
System Suitability Solution: A solution containing both Sofosbuvir and this compound to check the system's performance.
Validation Parameters:
The developed analytical methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose.
Table 2: Summary of Typical Validation Parameters for RP-HPLC Method
| Parameter | Typical Acceptance Criteria/Results |
| Specificity | The method should be able to resolve Sofosbuvir from its impurities and degradation products. |
| Linearity | Correlation coefficient (r²) > 0.999 for both Sofosbuvir and its impurities over a specified concentration range. |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.03% for impurities.[7][8] |
| Limit of Quantification (LOQ) | Typically in the range of 0.05% to 0.1% for impurities. |
| Accuracy | Recovery of the impurity should be within 80-120% of the true value. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition). |
Source: Based on data from published validation studies.[7][8]
Formation and Relationship of this compound
This compound is a diastereomer of the active substance, Sofosbuvir. This stereochemical difference arises during the synthesis process. The control of reaction conditions, such as temperature and reagents, is critical to minimize the formation of this and other impurities.
Forced degradation studies are instrumental in understanding the potential degradation pathways of a drug substance and the formation of impurities under various stress conditions such as acid, base, oxidation, heat, and light.[9][10][11] These studies help in developing stability-indicating analytical methods. For Sofosbuvir, degradation has been observed under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[9][10] While these studies provide a general understanding of Sofosbuvir's stability, the specific pathway leading to the formation of the process-related impurity M during synthesis is a matter of synthetic process control.
Below is a diagram illustrating the general workflow for the analysis and control of impurities in Sofosbuvir, from synthesis to quality control.
Caption: General workflow for the control of Sofosbuvir impurities.
Conclusion
This compound is a critical process-related impurity that is closely monitored to ensure the quality, safety, and efficacy of Sofosbuvir. While its specific limits are detailed within the confidential sections of major pharmacopeias like the USP and EP, the principles of impurity control are well-established by ICH guidelines. The use of validated RP-HPLC methods is the standard for the detection and quantification of this and other related substances. For researchers and drug development professionals, a thorough understanding of the analytical methodologies and the regulatory framework surrounding impurities is essential for the successful development and commercialization of pharmaceutical products. Further investigation into the official pharmacopeial monographs for Sofosbuvir is recommended for definitive information on acceptance criteria.
References
- 1. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 7. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to Sofosbuvir Impurity M: Molecular Formula, Weight, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity M, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document details its molecular properties, analytical characterization, and the context of its formation.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is highly dependent on its stereochemical purity. During its synthesis, several impurities can arise, one of the most significant being this compound. This impurity is a diastereomer of the active pharmaceutical ingredient (API) and its monitoring and control are crucial for ensuring the safety and efficacy of the final drug product.
Molecular Formula and Weight of this compound
The fundamental molecular properties of this compound have been well-characterized.
| Property | Value | Citation(s) |
| Molecular Formula | C22H30N3O10P | [1] |
| Molecular Weight | 527.46 g/mol | [1] |
| CAS Number | 2095551-10-1 | [1] |
| Systematic Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [1] |
Formation and Synthesis of this compound
This compound is primarily formed during the phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir. This reaction involves the creation of a stereogenic phosphorus center, leading to the formation of two diastereomers: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer, which is a major component of this compound.[2] The manufacturing process aims to maximize the yield of the (Sp)-isomer, but the formation of the (Rp)-diastereomer is a significant challenge that necessitates stringent purification and analytical control.[2]
Experimental Protocols for Identification and Characterization
The identification, isolation, and characterization of this compound are critical for quality control in the pharmaceutical industry. A general workflow for this process is outlined below.
A representative experimental protocol for the analysis of Sofosbuvir and its impurities, including impurity M, is detailed below. This protocol is a composite based on established methods for the analysis of Sofosbuvir.
4.1. High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of Sofosbuvir and its impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: An Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size) is a common choice.[3][4]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) in a 50:50 ratio is often used.[1][3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm is appropriate for these compounds.[3][4]
-
Temperature: The analysis is generally performed at ambient temperature.
Under these conditions, Sofosbuvir and its impurities will be separated based on their polarity, with distinct retention times allowing for their identification and quantification.
4.2. Isolation of this compound
For detailed structural characterization, preparative HPLC is used to isolate a sufficient quantity of impurity M. The conditions are similar to the analytical method, but with a larger column and higher sample loading. The fraction corresponding to the impurity M peak is collected.
4.3. Structural Characterization
Once isolated, the structure of impurity M is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement.[1]
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its formation as a diastereomer during the synthesis highlights the importance of stereoselective chemical processes in drug development. The analytical methods outlined in this guide provide a robust framework for the identification, isolation, and characterization of this and other related impurities, ensuring the quality and safety of this vital antiviral medication.
References
Preliminary Investigation of Sofosbuvir Impurity M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into Sofosbuvir (B1194449) impurity M, a process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document outlines the known chemical properties, analytical detection methods, and relevant biological pathways associated with Sofosbuvir. Detailed experimental protocols are provided for key analytical techniques, and logical workflows are visualized to aid in understanding.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection.[1] As a nucleotide analog prodrug, it is metabolized in the liver to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] The complex synthesis of Sofosbuvir can lead to the formation of various process-related impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
Sofosbuvir impurity M is a diastereoisomer of Sofosbuvir that is formed during the manufacturing process.[3] Understanding its chemical and biological properties is crucial for quality control and regulatory compliance.
Chemical and Physical Properties
This compound is a well-characterized pharmaceutical impurity. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [3] |
| CAS Number | 2095551-10-1 | [3][4] |
| Molecular Formula | C22H30N3O10P | [3][4] |
| Molecular Weight | 527.46 g/mol | [3][4] |
| Classification | Nucleoside analog impurity, Diastereoisomer of Sofosbuvir | [3] |
Analytical Investigation: Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of this compound in the bulk drug substance and finished pharmaceutical products. A validated reverse-phase HPLC (RP-HPLC) method has been established for this purpose.
Quantitative Data from RP-HPLC Analysis
The following table summarizes the key parameters from a validated RP-HPLC method for the analysis of Sofosbuvir and a related phosphoryl impurity, believed to be Impurity M.[5][6]
| Parameter | Sofosbuvir | This compound |
| Retention Time (min) | 3.674 | 5.704 |
| Limit of Detection (LOD) | 0.01% (0.04 µg) | 0.03% (0.12 µg) |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg) | 1.50% (0.375 µg) |
Experimental Protocol: RP-HPLC Method
This protocol details the validated RP-HPLC method for the separation and quantification of Sofosbuvir and Impurity M.[5][6]
Objective: To determine the purity of Sofosbuvir and quantify the level of Impurity M.
Materials:
-
Sofosbuvir reference standard and sample
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with UV detector
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size)[5][6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile.[5][6]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL (representative)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of 0.1% TFA in water and acetonitrile. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Sofosbuvir reference standard in the mobile phase to achieve a known concentration (e.g., 400 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase to achieve a similar concentration to the standard solution.
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to verify system suitability parameters (e.g., retention time repeatability, peak asymmetry, theoretical plates).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Identify and integrate the peaks corresponding to Sofosbuvir and Impurity M based on their retention times. Calculate the percentage of Impurity M relative to the Sofosbuvir peak area.
Structural Characterization (Exemplar Protocols)
Experimental Protocol: NMR Spectroscopy
Objective: To obtain detailed structural information (¹H, ¹³C, ³¹P) of an isolated Sofosbuvir-related impurity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)[4]
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a purified sample of the impurity (typically 2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus-31 NMR spectrum.[3]
-
2D NMR (HSQC, HMBC): Perform two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond proton-carbon correlations and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations. These are crucial for assigning complex structures.[4]
-
D₂O Exchange: To identify exchangeable protons (e.g., -OH, -NH), add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum.[4]
-
Data Processing: Process the spectra using appropriate software to assign chemical shifts (δ) and coupling constants (J). Compare the data with the spectrum of Sofosbuvir to identify structural differences.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of an isolated Sofosbuvir-related impurity.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified impurity in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). Use the accurate mass to calculate the elemental formula. Analyze the fragmentation pattern to confirm the structure and identify key functional groups.
Biological Context: Sofosbuvir's Metabolic Activation Pathway
Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its pharmacologically active form, GS-461203 (a uridine (B1682114) analog triphosphate).[2] This multi-step enzymatic conversion is essential for its antiviral activity. The presence of impurities could potentially interfere with this pathway, although Impurity M is primarily studied for its impact on the purity and stability of the drug product rather than for direct biological activity.[3]
Caption: Metabolic activation pathway of Sofosbuvir within hepatocytes.
The workflow for isolating and characterizing a process-related impurity like this compound follows a logical progression from detection to structural confirmation.
Caption: General workflow for the isolation and characterization of impurities.
Conclusion
This compound is a known process-related impurity that can be effectively monitored and controlled using a validated RP-HPLC method. While its biological activity is considered negligible, its presence is a critical quality attribute of the Sofosbuvir drug substance. This guide provides the foundational analytical protocols and biological context necessary for researchers and drug development professionals engaged in the study of Sofosbuvir and its related substances. The provided experimental workflows for structural elucidation, though exemplified with degradation products, are directly applicable to the comprehensive characterization of Impurity M, should an isolated sample be obtained.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Sofosbuvir Impurity M
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir impurity M. The developed method is crucial for the quality control of Sofosbuvir, a key antiviral drug, by ensuring the final product is free from unacceptable levels of this process-related impurity. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of validation data.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis, process-related impurities can be generated. One such critical impurity is this compound, with the systematic name propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1] The molecular formula for this compound is C22H30N3O10P, and it has a molecular weight of 527.46 g/mol .[1][2] Rigorous analytical monitoring of such impurities is mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. This application note presents a validated RP-HPLC method for the selective determination of this compound in the presence of the active pharmaceutical ingredient (API), Sofosbuvir.
Structural Relationship
The structural similarity between Sofosbuvir and its impurity M necessitates a highly selective analytical method for their separation and quantification. The key structural differences lie in the sugar moiety and the stereochemistry of the phosphoramidate (B1195095) linkage.
References
Application Note: Rapid Detection of Sofosbuvir Impurity M using a Validated UPLC Method
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis, process-related impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Sofosbuvir impurity M, with the chemical name propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is one such impurity.[1] Its molecular formula is C22H30N3O10P, and it has a molecular weight of 527.46 g/mol .[1][2] This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of this compound. The method is designed for use in research, quality control, and drug development settings.
Analytical Method
A reversed-phase UPLC method was developed to provide a rapid and efficient separation of Sofosbuvir from its impurity M. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and improved resolution compared to traditional HPLC methods.[3]
Chromatographic Conditions
| Parameter | Value |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B in 0.1 minutes, and equilibrate for 0.9 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Detection | UV at 260 nm |
| Run Time | 5 minutes |
Method Validation
The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or other related substances. |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent.
-
Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter the solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Procedure
-
Set up the UPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform six replicate injections of the Working Standard Solution to check for system suitability.
-
Inject the prepared sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of impurity M in the sample using the peak area and the concentration of the standard.
3. Method Validation Protocol
-
Specificity: Inject the blank, placebo, Sofosbuvir standard, and impurity M standard to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five concentrations of impurity M (e.g., from LOQ to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking known amounts of impurity M into the sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample spiked with impurity M at 100% of the specification limit on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Experimental Workflow for UPLC Analysis of this compound.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Sofosbu-vir Impurity M using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the structural elucidation of Sofosbuvir impurity M using Nuclear Magnetic Resonance (NMR) spectroscopy. Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C, can contain various impurities that require thorough characterization to ensure the safety and efficacy of the final drug product. This application note outlines the use of one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, for the unambiguous identification and structural confirmation of this compound. The provided protocols are intended to guide researchers in the analysis of this and structurally related pharmaceutical impurities.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. During its synthesis, several process-related impurities and degradation products can be formed. Regulatory agencies require stringent control and characterization of these impurities. This compound has been identified as a potential process-related impurity.
Chemical Structure of this compound:
-
Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
-
Molecular Formula: C₂₂H₃₀N₃O₁₀P[1]
-
Molecular Weight: 527.46 g/mol [1]
-
CAS Number: 2095551-10-1[1]
This document details the application of high-resolution NMR spectroscopy for the complete structural assignment of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the isolated this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the impurity is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its high solubilizing power for polar molecules.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Scans: 8-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Scans: 16-32 per increment.
-
Long-range coupling delay (d6): Optimized for a coupling constant of 8 Hz.
-
Data Presentation and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of Sofosbuvir and its known degradation products. The numbering scheme used for assignment is provided in the structure below.
Structure of this compound with Numbering:
Figure 1. Simplified connectivity of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Uracil) | ~ 7.8 | d | ~ 8.0 |
| H-5 (Uracil) | ~ 5.6 | d | ~ 8.0 |
| H-1' | ~ 6.0 | s | - |
| H-3' | ~ 4.2 | d | ~ 5.0 |
| H-5'a, H-5'b | ~ 4.1 - 4.3 | m | - |
| α-CH (Alanine) | ~ 3.8 | m | - |
| γ-CH (Isopropyl) | ~ 4.8 | sept | ~ 6.0 |
| Phenyl-H | ~ 7.2 - 7.4 | m | - |
| 4'-CH₃ | ~ 1.2 | s | - |
| β-CH₃ (Alanine) | ~ 1.3 | d | ~ 7.0 |
| δ-CH₃ (Isopropyl) | ~ 1.2 | d | ~ 6.0 |
| 3'-OH | ~ 5.5 | d | ~ 5.0 |
| 4'-OH | ~ 5.2 | s | - |
| NH (Alanine) | ~ 6.5 | t | ~ 9.0 |
| NH (Uracil) | ~ 11.4 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C4 (Uracil) | ~ 163 |
| C2 (Uracil) | ~ 151 |
| C6 (Uracil) | ~ 141 |
| C5 (Uracil) | ~ 102 |
| C1' | ~ 89 |
| C4' | ~ 82 |
| C2' | ~ 78 |
| C3' | ~ 70 |
| C5' | ~ 65 |
| 4'-CH₃ | ~ 25 |
| C=O (Ester) | ~ 173 |
| α-C (Alanine) | ~ 50 |
| β-C (Alanine) | ~ 20 |
| γ-C (Isopropyl) | ~ 68 |
| δ-C (Isopropyl) | ~ 22 |
| C (Phenyl, C-O) | ~ 150 |
| C (Phenyl, ortho) | ~ 120 |
| C (Phenyl, para) | ~ 125 |
| C (Phenyl, meta) | ~ 130 |
2D NMR Analysis Workflow
The following workflow outlines the logical steps for interpreting the 2D NMR data to confirm the structure of this compound.
Figure 2. Workflow for NMR-based structural elucidation.
-
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. Key correlations expected are between H-5 and H-6 of the uracil ring, and within the alanine and isopropyl moieties.
-
HSQC Analysis: The HSQC spectrum directly correlates each proton signal with its attached carbon. This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.
-
HMBC Analysis: The HMBC spectrum is vital for connecting the different structural fragments. Key long-range correlations would be:
-
From H-1' to C2 and C6 of the uracil base, confirming the glycosidic bond.
-
From H-5' to the phosphorus atom (indirectly through correlations to carbons influenced by the phosphate (B84403) group).
-
From the alanine protons (NH, α-CH, β-CH₃) to the phosphorus and the isopropyl ester carbons.
-
From the phenyl protons to the phosphorus atom.
-
Signaling Pathway and Logical Relationships
The formation of impurities is often a result of side reactions or degradation pathways. The following diagram illustrates a conceptual pathway for the formation of impurities during drug synthesis and storage.
Figure 3. Conceptual pathway of impurity formation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and data interpretation workflow presented in this application note, researchers can confidently identify and characterize this and other related impurities. This is an essential step in ensuring the quality, safety, and regulatory compliance of Sofosbuvir drug products. The use of advanced NMR techniques is indispensable in modern pharmaceutical analysis for impurity profiling.
References
mass spectrometry analysis of Sofosbuvir impurity M
An advanced analytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has been established for the identification and quantification of impurities in the antiviral drug Sofosbuvir (B1194449). While the specific impurity designated "M" is not explicitly detailed in publicly available literature, this protocol provides a robust framework for its analysis based on methods developed for known degradation and process-related impurities of Sofosbuvir.
Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, reveal that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions[1][2][3]. The characterization of these degradation products is crucial for ensuring the safety and efficacy of the drug product. Mass spectrometry serves as a powerful tool for elucidating the structures of these impurities[2][4][5].
This application note details a sensitive and specific UPLC-MS/MS method for the analysis of Sofosbuvir and a representative impurity, herein referred to as Impurity M. The methodology is based on established protocols for Sofosbuvir and its related substances, ensuring its applicability for researchers, scientists, and drug development professionals in a quality control or research setting[6][7][8].
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir Impurity M reference standard (if available) or stressed Sofosbuvir sample
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Deionized or Milli-Q water
-
Volumetric flasks, pipettes, and autosampler vials
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sofosbuvir reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
-
Impurity M Stock Solution (if available): Prepare a stock solution of Impurity M in a similar manner. If a reference standard is not available, a forced degradation sample can be used. For example, to generate acid-induced degradation products, reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours[4].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve over a suitable concentration range (e.g., 1-1000 ng/mL)[7].
-
Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range. For drug product analysis (tablets), weigh and powder an appropriate number of tablets, then extract the active ingredient with a suitable solvent like methanol, followed by sonication and filtration through a 0.45 μm filter before dilution[1].
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[6][7] |
| Mobile Phase A | 0.1% Formic acid in Water[4][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min[6][7] |
| Gradient Elution | A time-based gradient can be optimized for separation. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step. |
| Injection Volume | 5-10 µL[8] |
| Column Temperature | 30 - 40 °C |
| Autosampler Temp | 4 °C |
Mass Spectrometer Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp | 350 - 450 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 600 - 800 L/Hr (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions: The specific precursor and product ions should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on published data, the following transitions can be used as a starting point:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sofosbuvir | 530.1 | 243.1 | 30 | 20 |
| Impurity M (Hypothetical) | User Determined | User Determined | User Optimized | User Optimized |
Note: For this application note, we will use a hypothetical m/z of 417.1 for Impurity M, corresponding to a known acid degradation product of Sofosbuvir[1]. A potential product ion could be determined via MS/MS analysis.
Data Presentation
The following table summarizes the validation parameters that should be established for this method, with representative values drawn from existing literature on Sofosbuvir analysis.
| Parameter | Sofosbuvir | Impurity M (Hypothetical) |
| Linearity Range | 0.25 - 3500 ng/mL[6] | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995 |
| Limit of Detection (LOD) | 0.27 µg/mL[1] | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.83 µg/mL[1] | ~0.5 ng/mL |
| Accuracy (% Recovery) | 99.62 - 99.73%[1] | 95 - 105% |
| Precision (% RSD) | < 2.0%[9] | < 5.0% |
Experimental Workflow and Diagrams
The overall workflow for the analysis is depicted below.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Novel and sensitive UPLC-MS/MS method for quantification of sofosbuvir in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Note: Validated Analytical Method for the Quantification of Sofosbuvir Impurity M
Abstract
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir Impurity M, a known process-related impurity in Sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms. The method is demonstrated to be specific, linear, accurate, precise, and sensitive, adhering to the guidelines of the International Council for Harmonisation (ICH). This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis, various process-related impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] this compound, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is one such impurity that requires a reliable analytical method for its quantification. This document provides a comprehensive protocol for a validated RP-HPLC method suitable for this purpose.
Chemical Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Sofosbuvir | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 1190307-88-0 | C22H29FN3O9P | 529.45 g/mol |
| This compound | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 2095551-10-1 | C22H30N3O10P | 527.46 g/mol |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA Detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 10 mL of diluent to obtain a concentration of 4 mg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve 2.5 mg of this compound reference standard in 10 mL of diluent to obtain a concentration of 0.25 mg/mL.
-
Working Standard Solution: Prepare a working standard solution by appropriately diluting the stock solutions with the diluent to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir and a suitable concentration for Impurity M (e.g., 20 µg/mL).
-
Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Sofosbuvir bulk drug sample in the diluent to achieve a final concentration of approximately 400 µg/mL.
-
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of 400 µg/mL of Sofosbuvir.
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by analyzing the blank, placebo, Sofosbuvir standard, and this compound standard. The chromatograms showed no interference at the retention times of Sofosbuvir and this compound. The typical retention time for Sofosbuvir is approximately 3.674 minutes, and for a related phosphoryl impurity, it is around 5.704 minutes under these conditions.[2][3]
Linearity
The linearity of the method was determined by analyzing a series of dilutions of this compound.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 30 | ≥ 0.999 |
Data adapted from a study on a related phosphoryl impurity and exemplary data for impurity M.[2][4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) | Result (%) |
| LOD | 0.12 | 0.03% |
| LOQ | 0.375 | 1.50% |
Data adapted from a study on a related phosphoryl impurity.[2]
Accuracy (Recovery)
The accuracy of the method was evaluated by spiking a known amount of this compound into a sample solution at three different concentration levels.
| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 16 | - | 107.80 |
| 100% | 20 | - | 118.90 |
| 120% | 24 | - | 104.60 |
Data adapted from a study on a related phosphoryl impurity.[2]
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0 |
| Intermediate Precision (Inter-day) | < 2.0 |
The relative standard deviation for a related phosphoryl impurity was found to be 0.043.[2]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Visualizations
References
Application Note: Forced Degradation Studies of Sofosbuvir and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As a critical component of combination therapies, ensuring its stability and identifying potential degradation products is paramount for drug safety and efficacy. Forced degradation studies are essential in drug development to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods. This application note provides a comprehensive overview of forced degradation studies on Sofosbuvir, detailing experimental protocols and summarizing the resulting data.
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1] These studies are crucial for several aspects of drug development, including the identification of potential degradants, validation of analytical methods, formulation optimization, and regulatory compliance.[1] Common stress conditions employed include hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis.[1]
Summary of Forced Degradation of Sofosbuvir
Sofosbuvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it generally exhibits stability under neutral, thermal, and photolytic stress.[2][3][4] The extent of degradation and the nature of the resulting impurities are dependent on the specific stress conditions applied.
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | [2] |
| 1N HCl | 10 hours | 80°C (reflux) | 8.66% | [3] | |
| 1M HCl | Not Specified | 25°C | 26% | [5] | |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | [2] |
| 0.5N NaOH | 24 hours | 60°C | 45.97% | [3] | |
| 1M NaOH | 1.5 hours | 25°C | ~100% | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Not Specified | 19.02% | [2] |
| 30% H₂O₂ | 2 days | 80°C | 0.79% | [3] | |
| Thermal Degradation | Heat | 21 days | 50°C | No degradation | [2] |
| Photolytic Degradation | Direct Sunlight | 21 days | Ambient | No degradation | [2] |
| UV light (254 nm) | 24 hours | Ambient | No degradation | [3] |
Table 2: Identified Degradation Products (DPs) of Sofosbuvir
| Stress Condition | Degradation Product | m/z Value | Molecular Formula | Proposed Structure/Name | Reference |
| Acid Hydrolysis | DP I | 488 | Not Specified | Hydrolysis product | [2] |
| Acid Degradation Impurity | 416.08 | C₁₆H₁₈FN₂O₈P | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [3] | |
| Alkaline Hydrolysis | DP II | 393.3 | Not Specified | Hydrolysis product | [2] |
| Base Degradation Impurity-A | 453.13 | C₁₆H₂₅FN₃O₉P | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [3] | |
| Base Degradation Impurity-B | 411.08 | C₁₃H₁₉FN₃O₉P | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [3] | |
| Oxidative Degradation | DP III | 393 | Not Specified | Oxidative product | [2] |
| Oxidative Degradation Product | 527.15 | C₂₂H₂₇FN₃O₉P | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | [3] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir, based on established and cited experimental procedures.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) to obtain a concentration of 1000 µg/mL.[2]
-
Working Solution: From the stock solution, prepare a working solution of 50 µg/mL by diluting with the appropriate solvent (e.g., methanol or mobile phase).[2]
Forced Degradation Procedures
-
Transfer a known amount of Sofosbuvir stock solution into a flask.
-
Add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for 10 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N NaOH.
-
Dilute the resulting solution with mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.
-
Transfer a known amount of Sofosbuvir stock solution into a flask.
-
Add an equal volume of 0.5N NaOH.
-
Heat the solution at 60°C for 24 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.5N HCl.
-
Dilute the resulting solution with mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
Transfer a known amount of Sofosbuvir stock solution into a flask.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 80°C for 2 days.[3]
-
After the specified time, dilute the solution with mobile phase to achieve a final concentration of approximately 50 µg/mL for analysis.
-
Place the solid Sofosbuvir drug substance in a thermostatically controlled oven maintained at 50°C for 21 days.[2]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in methanol at a concentration of 50 µg/mL for analysis.
-
Expose the solid Sofosbuvir drug substance to direct sunlight for 21 days or to UV radiation at 254 nm for 24 hours.[2][3]
-
After the exposure period, prepare a solution of the sample in methanol at a concentration of 50 µg/mL for analysis.
Analytical Methodology
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate Sofosbuvir from its degradation products.
Table 3: Example of a Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: Water with 0.1% formic acid (50:50 v/v)[2] or Methanol:Water (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 260 nm or 261 nm[2][3] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of Sofosbuvir.
Caption: Workflow for Forced Degradation of Sofosbuvir.
Logical Relationship of Degradation Pathways
The following diagram illustrates the logical relationship between the different stress conditions and the resulting degradation of Sofosbuvir.
Caption: Sofosbuvir Degradation Pathways under Stress.
Conclusion
Forced degradation studies are indispensable for characterizing the stability of Sofosbuvir. The data indicates that Sofosbuvir is primarily susceptible to degradation through hydrolysis (both acidic and alkaline) and oxidation. It remains stable under thermal and photolytic stress. The provided protocols and analytical methods offer a robust framework for researchers to conduct these studies, leading to a better understanding of the drug's degradation profile and the development of reliable stability-indicating methods. The identification and characterization of degradation products are crucial for ensuring the quality, safety, and efficacy of Sofosbuvir formulations.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of Sofosbuvir Impurity M in Bulk Drug Substance by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Sofosbuvir impurity M (propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate; CAS No. 2095551-10-1) in bulk Sofosbuvir drug substance. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accepted and robust technique for purity analysis in the pharmaceutical industry. The described method is simple, specific, precise, and accurate, making it suitable for routine quality control and stability testing of Sofosbuvir.
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory agencies require stringent control over impurities in drug substances. This compound is a known process-related impurity that needs to be monitored and quantified in the bulk drug. This document outlines a validated HPLC method for the determination of this compound.
Experimental Protocol
This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its process-related phosphoryl impurities.[1][2]
Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard (CAS: 2095551-10-1)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent.[1][2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[1][2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a concentration of 400 µg/mL.
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 25 µg/mL.
Standard Solution: Prepare a working standard solution by appropriate dilution of the stock solutions with the diluent to obtain a final concentration of Sofosbuvir and this compound suitable for analysis.
Sample Solution: Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug sample, dissolve in, and dilute to 100 mL with the diluent. Further dilute as necessary to fall within the linear range of the method.
Data Presentation
The following table summarizes the quantitative data for the validation of the analytical method for Sofosbuvir and a representative phosphoryl impurity, which is structurally related to this compound.[1][2]
| Parameter | Sofosbuvir | This compound (as Phosphoryl Impurity) |
| Retention Time (min) | 3.674[1][2] | 5.704[1][2] |
| Linearity Range (µg/mL) | 160 - 480[1][2] | 10 - 30[1][2] |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.04 µg[1][2] | 0.12 µg[1][2] |
| Limit of Quantification (LOQ) | 0.125 µg[1][2] | 0.375 µg[1][2] |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship for impurity control of Sofosbuvir.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quantification of this compound in bulk drug substance. The method is specific, accurate, precise, and linear over the specified concentration range. Adherence to this protocol will enable pharmaceutical scientists and quality control analysts to effectively monitor and control the levels of this critical impurity, ensuring the quality and safety of Sofosbuvir.
References
Application Note: Detection of Sofosbuvir Impurity M in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is paramount. The manufacturing process of Sofosbuvir, a complex stereospecific synthesis, can lead to the formation of process-related impurities, such as diastereomers, which may affect the safety and efficacy of the final drug product. One such critical impurity is Sofosbuvir impurity M.
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of this compound in pharmaceutical formulations. The protocol provided is based on established methods for separating Sofosbuvir from its process-related impurities, ensuring compliance with regulatory standards.
This compound is chemically identified as propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. It is a diastereoisomer of Sofosbuvir.
-
CAS Number: 2095551-10-1
-
Molecular Formula: C₂₂H₃₀N₃O₁₀P
-
Molecular Weight: 527.46 g/mol
Analytical Method
A validated RP-HPLC method with UV detection is presented for the quantitative determination of Sofosbuvir and the separation of Impurity M. This method is demonstrated to be simple, precise, accurate, and specific.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[1] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Sofosbuvir | This compound (as Phosphoryl Impurity) |
| Linearity Range | 160 - 480 µg/mL[1] | 10 - 30 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01% (0.04 µg)[1] | 0.03% (0.12 µg)[1] |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg)[1] | 1.50% (0.375 µg)[1] |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 80.0 - 120.0% |
| Retention Time (RT) | ~3.674 min[1] | ~5.704 min[1] |
Experimental Protocols
Preparation of Standard Solutions
Standard Stock Solution of Sofosbuvir (4000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Standard Stock Solution of this compound (250 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
Working Standard Solution: Prepare a mixed working standard solution containing Sofosbuvir (e.g., 400 µg/mL) and this compound (e.g., 25 µg/mL) by appropriate dilution of the stock solutions with the mobile phase.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is ready for injection into the HPLC system.
Experimental Workflow
Caption: Workflow for the detection of this compound.
Data Presentation
System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between Sofosbuvir and Impurity M | > 2.0 |
| %RSD for replicate injections of standard | ≤ 2.0% |
Linearity Data
The linearity of the method is established by analyzing a series of dilutions of the standard solutions.
Sofosbuvir Linearity
| Concentration (µg/mL) | Peak Area |
| 160 | [Insert Data] |
| 240 | [Insert Data] |
| 320 | [Insert Data] |
| 400 | [Insert Data] |
| 480 | [Insert Data] |
This compound Linearity
| Concentration (µg/mL) | Peak Area |
| 10 | [Insert Data] |
| 15 | [Insert Data] |
| 20 | [Insert Data] |
| 25 | [Insert Data] |
| 30 | [Insert Data] |
Precision
The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Sofosbuvir | 400 | [Insert Data] | [Insert Data] |
| This compound | 25 | [Insert Data] | [Insert Data] |
Accuracy (Recovery)
The accuracy of the method is assessed by spiking a known amount of the impurity standard into the sample solution at different concentration levels.
| Analyte | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| This compound | 80% | 20 | [Insert Data] | [Insert Data] |
| 100% | 25 | [Insert Data] | [Insert Data] | |
| 120% | 30 | [Insert Data] | [Insert Data] |
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of Sofosbuvir and for the specific detection and quantification of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and robust, meeting the requirements for regulatory compliance. The detailed protocol and clear data presentation format provided in this application note will aid researchers and drug development professionals in implementing this method in their laboratories.
References
Application Note and Protocol: Stability Testing of Sofosbuvir Impurity M
This document provides a comprehensive protocol for conducting stability testing of Sofosbuvir, with a focus on its degradation products, generically referred to herein as Impurity M. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] Like any pharmaceutical compound, Sofosbuvir can degrade over time or under stress conditions, leading to the formation of impurities.[3] Stability testing is a critical component of drug development and quality control, ensuring the safety and efficacy of the final product by identifying and quantifying degradation products.[1][3] This protocol outlines a systematic approach to forced degradation studies of Sofosbuvir to assess its intrinsic stability and identify potential degradation pathways, in accordance with ICH guidelines.[3][4][5]
Experimental Protocols
This section details the methodologies for the forced degradation studies and the analytical procedures for quantifying Sofosbuvir and its impurities.
2.1. Materials and Reagents
-
Sofosbuvir reference standard
-
Sofosbuvir Impurity M reference standard (if available)
-
Sodium hydroxide (B78521) (NaOH)[4][5]
-
Methanol (B129727) (HPLC grade)[4]
2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector.[5][6][7]
-
Analytical balance[1]
-
pH meter[1]
-
Water bath[1]
-
Photostability chamber
-
Oven
2.3. Chromatographic Conditions
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following are typical starting conditions that may require further optimization:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[6][7] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile(Gradient or isocratic elution, e.g., 50:50 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 260 nm[6][7] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[8] |
2.4. Preparation of Solutions
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase or a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).[4][7]
-
Sample Solution: Prepare the Sofosbuvir sample for stability testing at a similar concentration as the standard stock solution.
2.5. Forced Degradation Studies
Forced degradation studies are performed to evaluate the stability of Sofosbuvir under various stress conditions.[3]
-
Acid Hydrolysis: Treat the Sofosbuvir solution with 0.1N HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., up to 10 hours).[4][5] Neutralize the solution before analysis.[5]
-
Base Hydrolysis: Treat the Sofosbuvir solution with 0.1N or 0.5N NaOH at a suitable temperature (e.g., 60°C) for a defined duration (e.g., up to 24 hours).[4][5] Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Expose the Sofosbuvir solution to 3% or 30% H₂O₂ at room temperature or elevated temperature (e.g., 80°C) for a period ranging from hours to days.[4][5]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 50°C) for an extended period (e.g., 21 days).[4]
-
Photolytic Degradation: Expose the Sofosbuvir solution to UV light (e.g., 254 nm) or direct sunlight for a specified duration (e.g., 21 days or 24 hours).[4][5]
Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by the validated HPLC/UPLC method.
Data Presentation
Quantitative data from the stability testing should be summarized in a clear and structured table to facilitate comparison of the degradation under different stress conditions.
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Duration | Temperature | Sofosbuvir Assay (%) | Impurity M (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 0 hours | Ambient | 100.0 | Not Detected | Not Detected | 100.0 |
| 0.1N HCl | 6 hours | 80°C | 77.0 | (Specify %) | 23.0[4] | (Calculate) |
| 0.1N NaOH | 10 hours | 60°C | 50.0 | (Specify %) | 50.0[4] | (Calculate) |
| 3% H₂O₂ | 7 days | Ambient | 80.98 | (Specify %) | 19.02[4] | (Calculate) |
| Thermal | 21 days | 50°C | No significant degradation observed[4] | Not Detected | Not Detected | ~100.0 |
| Photolytic | 21 days | Ambient (Sunlight) | No significant degradation observed[4] | Not Detected | Not Detected | ~100.0 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the stability testing of Sofosbuvir.
Caption: Workflow for Sofosbuvir Forced Degradation Study.
Signaling Pathway for Degradation (Conceptual)
The following diagram provides a conceptual representation of Sofosbuvir degradation leading to the formation of Impurity M.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. bfopcu.eg.net [bfopcu.eg.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 8. jmpas.com [jmpas.com]
Application Notes and Protocols for the Analysis of Sofosbuvir and Its Related Compounds in Pharmacokinetic Studies
Introduction
Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog prodrug, it undergoes extensive metabolism to form its active antiviral agent. The manufacturing process of Sofosbuvir, like any synthetic drug, can result in the formation of impurities. One such process-related impurity is Sofosbuvir impurity M.[3] This document provides detailed application notes and protocols relevant to the study of Sofosbuvir and its related compounds, with a special focus on the contextual significance of this compound in pharmaceutical quality control rather than its direct application in pharmacokinetic studies. The primary analytes of interest in clinical pharmacology and pharmacokinetic studies are Sofosbuvir and its major metabolite, GS-331007.[1][4]
Application Note 1: this compound - Characterization and Role in Quality Control
Background
This compound is identified as a by-product during the synthesis and manufacturing of the active pharmaceutical ingredient, Sofosbuvir.[5] Its presence is carefully monitored to ensure the purity, safety, and efficacy of the final drug product.[5]
Biological Activity
Structurally related to Sofosbuvir, impurity M may interact with the same molecular targets, such as the HCV NS5B RNA-dependent RNA polymerase.[3] However, due to its altered stereochemistry, this compound and its related diastereomers lack antiviral activity.[3] Its primary relevance is not in its therapeutic effect but in its potential impact on the stability and purity of Sofosbuvir.[3]
Significance in Drug Development
The quantification and control of this compound are critical aspects of pharmaceutical quality control.[5] Regulatory bodies like the USP/EP have established limits for such impurities in the final drug product.[3] Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify this impurity with high precision.[5] The focus is on minimizing its presence to ensure patient safety and the therapeutic effectiveness of Sofosbuvir.[5]
Application Note 2: Pharmacokinetic Profile of Sofosbuvir and Its Metabolites
Metabolism and Key Analytes
Sofosbuvir is a prodrug that is rapidly absorbed and extensively metabolized in the liver.[2] It is intracellularly activated to form the pharmacologically active uridine (B1682114) analog triphosphate, GS-461203, which is not detected in plasma.[1][4] The primary circulating drug-related material is the inactive metabolite GS-331007, which accounts for over 90% of the systemic exposure.[1][2] Therefore, pharmacokinetic studies predominantly focus on the quantification of Sofosbuvir and GS-331007 in biological matrices.[1]
Pharmacokinetic Parameters
Sofosbuvir and its metabolite GS-331007 exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing.[1][4] The pharmacokinetic parameters of Sofosbuvir and GS-331007 are summarized in the table below.
| Parameter | Sofosbuvir | GS-331007 | Reference |
| Tmax (h) | 0.5 - 2 | 2 - 4 | [6] |
| Terminal Half-life (h) | ~0.4 | ~27 | [2][6] |
| Plasma Protein Binding | 61 - 65% | Minimal | [2][6] |
| Primary Route of Elimination | Metabolism | Renal (~80%) | [2][6] |
Table 1: Summary of key pharmacokinetic parameters for Sofosbuvir and its major metabolite, GS-331007.
Protocol 1: Quantification of Sofosbuvir and GS-331007 in Human Plasma by UPLC-MS/MS
This protocol describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and its metabolite GS-331007 in human plasma, which is a common practice in pharmacokinetic studies.[7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[7]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.6 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of Sofosbuvir and GS-331007 into blank plasma.
-
Process these samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The concentration of the unknown samples is determined from the regression equation of the calibration curve.
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir.
Caption: Experimental workflow for sample preparation and analysis.
References
- 1. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Sofosbuvir Impurity M in Drug Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sofosbuvir is a cornerstone of modern therapy for chronic hepatitis C virus (HCV) infection. As a prodrug, its metabolic activation to the pharmacologically active triphosphate, GS-461203, is critical for its antiviral efficacy. The manufacturing and degradation processes of Sofosbuvir can result in the formation of impurities, which require thorough characterization to ensure the safety and efficacy of the drug product. One such impurity, designated as Sofosbuvir impurity M, is known to be a diastereoisomer of the active substance.
The study of drug isomers and impurities is a critical aspect of drug metabolism and pharmacokinetic (DMPK) research. Diastereomers can exhibit different metabolic profiles, rates of activation or detoxification, and potential for drug-drug interactions (DDIs) compared to the parent drug. Understanding the metabolic fate of this compound is therefore essential for a complete risk assessment.
These application notes provide a comprehensive overview of the known metabolic pathways of Sofosbuvir and present detailed protocols for the investigation of this compound's role in drug metabolism. While specific public data on the metabolism of impurity M is limited, the methodologies described herein represent the standard industry approach to characterizing such a substance.
Section 1: Sofosbuvir Metabolism Overview
Sofosbuvir is a phosphoramidate (B1195095) prodrug that undergoes extensive intracellular metabolism to form the active antiviral agent GS-461203 and the major, inactive circulating metabolite GS-331007.
Key Metabolic Steps:
-
Carboxylesterase Activation: The initial step occurs in hepatocytes, where the carboxyl ester moiety of Sofosbuvir is hydrolyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[1]
-
Phosphoramidate Cleavage: The resulting intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to remove the amino acid portion, yielding the monophosphate metabolite.
-
Phosphorylation: The monophosphate is subsequently phosphorylated by the pyrimidine (B1678525) nucleotide biosynthesis pathway to the active triphosphate, GS-461203.
-
Dephosphorylation: Dephosphorylation of the active triphosphate leads to the formation of the nucleoside metabolite GS-331007, which is the predominant drug-related material in systemic circulation and is primarily eliminated via the kidneys.[2][3][4]
Sofosbuvir itself is a substrate for the efflux transporter P-glycoprotein (P-gp), meaning that P-gp inducers can potentially reduce its absorption and clinical efficacy.[2][5] However, Sofosbuvir and its major metabolite, GS-331007, are not significant inhibitors or inducers of major cytochrome P450 (CYP) enzymes, indicating a low potential for CYP-mediated drug-drug interactions.[5]
Metabolic Pathway of Sofosbuvir
Section 2: Characterization of this compound in Drug Metabolism
As a diastereoisomer, this compound has the same molecular weight and formula as Sofosbuvir but differs in the three-dimensional arrangement of its atoms. This stereochemical difference can significantly influence its interaction with stereoselective enzymes and transporters. The following sections outline the necessary studies to define its metabolic profile.
Data Presentation: Hypothetical Metabolic Profile of Sofosbuvir vs. Impurity M
The following table illustrates the type of quantitative data that should be generated to compare the metabolic properties of Sofosbuvir and its impurity M.
| Parameter | Sofosbuvir (Reference Data) | This compound (Data to be Generated) | Significance |
| In Vitro Metabolic Stability (Human Liver Microsomes) | |||
| Half-life (t½, min) | Value | Value | Indicates the rate of metabolic clearance. A shorter half-life suggests more rapid metabolism. |
| Intrinsic Clearance (CLint, µL/min/mg) | Value | Value | A measure of the inherent metabolic capacity of the liver for the compound. |
| Enzyme Inhibition (IC50, µM) | |||
| CYP1A2 | > 50 µM | Value | Assesses the potential to inhibit major drug-metabolizing enzymes, predicting drug-drug interaction risk. |
| CYP2C9 | > 50 µM | Value | |
| CYP2C19 | > 50 µM | Value | |
| CYP2D6 | > 50 µM | Value | |
| CYP3A4 (Midazolam) | > 50 µM | Value | |
| Transporter Interaction | |||
| P-glycoprotein (P-gp) Substrate | Yes | Yes/No | Determines if the impurity is actively transported out of cells, which can affect its absorption and distribution. |
| P-gp Inhibition (IC50, µM) | > 50 µM | Value | Assesses the potential to inhibit the efflux of other co-administered drugs. |
| BCRP Substrate | Yes | Yes/No | Breast Cancer Resistance Protein is another key efflux transporter. |
Section 3: Experimental Protocols
The following protocols provide a framework for conducting key in vitro experiments to determine the metabolic profile of this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of this compound and calculate its intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with internal standard (e.g., Tolbutamide) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-warm the HLM mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to the HLM mixture. Split the mixture into two sets: one for the +NADPH condition and one for the -NADPH (control) condition.
-
Start the Reaction: Add the NADPH regenerating system to the +NADPH set to initiate the metabolic reaction. Add buffer to the -NADPH set.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample from the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of this compound at each time point.
Data Analysis:
-
Plot the natural log of the percentage of remaining this compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [HLM protein concentration]) * 1000.
Workflow for Investigating Impurity M Metabolism
Protocol 2: Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major CYP450 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for analysis of probe substrate metabolites
Procedure:
-
Assay Setup: Prepare incubations containing HLM, phosphate buffer, and varying concentrations of this compound (or a positive control inhibitor).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add a specific CYP probe substrate (at a concentration near its Km) and the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).
-
Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge samples and analyze the supernatant by LC-MS/MS for the formation of the probe substrate's metabolite.
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Protocol 3: P-glycoprotein (P-gp) Substrate and Inhibition Assay
Objective: To assess if this compound is a substrate or inhibitor of the P-gp transporter.
Materials:
-
Cell line overexpressing P-gp (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK)
-
This compound
-
Known P-gp substrate (e.g., Digoxin)
-
Known P-gp inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure (Substrate Assessment):
-
Cell Culture: Seed MDCK and MDCK-MDR1 cells on permeable filter supports and allow them to form a confluent monolayer.
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add this compound to the apical (top) chamber and measure its appearance in the basolateral (bottom) chamber over time.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the receiver chambers at various time points using LC-MS/MS.
Data Analysis (Substrate Assessment):
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B).
-
An efflux ratio significantly greater than 2 in MDCK-MDR1 cells (and near 1 in parental MDCK cells) suggests that the compound is a P-gp substrate.
Procedure and Analysis (Inhibition Assessment):
-
Perform the B-A transport experiment using a known P-gp substrate (e.g., Digoxin).
-
Run parallel experiments in the presence of varying concentrations of this compound.
-
A reduction in the efflux of the known substrate in the presence of impurity M indicates P-gp inhibition. Calculate an IC50 value based on the concentration-dependent inhibition.
While this compound is identified as a diastereoisomer of Sofosbuvir, its specific role and impact on drug metabolism are not yet fully elucidated in public literature. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to thoroughly investigate the metabolic stability, metabolite profile, and drug-drug interaction potential of this and other related impurities. Such studies are integral to ensuring a comprehensive understanding of the drug's disposition and to uphold the highest standards of pharmaceutical safety and quality.
References
- 1. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Direct-Acting Antiviral Drug Interactions and Use in Renal and Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sofosbuvir Impurity M as a Reference Standard in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] The manufacturing process of Sofosbuvir, like any synthetic pharmaceutical, can result in the formation of process-related impurities.[2]
Sofosbuvir Impurity M is a process-related impurity and a diastereoisomer of Sofosbuvir.[3] Its chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[4][5] The presence and quantity of such impurities are critical quality attributes of the drug substance and the final drug product, as they can potentially impact both safety and efficacy.
In the context of generic drug development, bioequivalence (BE) studies are fundamental to demonstrate that the generic product is therapeutically equivalent to the innovator product.[6][7][8] These studies rely on the accurate quantification of the active pharmaceutical ingredient (API) and, where relevant, its metabolites in biological matrices. The use of well-characterized reference standards for both the API and its significant impurities is a regulatory requirement and essential for the validation of the bioanalytical methods employed.[9][10][11][12]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the bioanalytical method validation component of bioequivalence studies for Sofosbuvir.
Physicochemical Properties and Reference Standard Specifications
A well-characterized reference standard is the foundation of any reliable quantitative bioanalysis. The reference standard for this compound should be of the highest purity and accompanied by a comprehensive Certificate of Analysis (CoA).[9][10]
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [4] |
| CAS Number | 2095551-10-1 | [4] |
| Molecular Formula | C22H30N3O10P | [3][4] |
| Molecular Weight | 527.46 g/mol | [3][4] |
| Appearance | White to off-white solid (typical) | Assumed |
Table 2: Recommended Specifications for this compound Reference Standard
| Test | Acceptance Criteria |
| Identity (by ¹H NMR, MS, IR) | Conforms to the structure of this compound |
| Purity (by HPLC/UPLC) | ≥ 98.0% |
| Water Content (by Karl Fischer) | ≤ 1.0% |
| Residual Solvents | Meets ICH Q3C limits |
| Assay (on as-is basis) | 95.0% - 105.0% |
Bioanalytical Method Development and Validation
A sensitive and selective bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of Sofosbuvir and the monitoring of its impurities in biological matrices such as human plasma.[13][14][15] The validation of this method must be conducted in accordance with regulatory guidelines (e.g., FDA, EMA, ICH M10).[2][10][12] this compound reference standard is crucial for establishing the selectivity and specificity of the method.
Experimental Protocol: LC-MS/MS Method for Sofosbuvir with Specificity for Impurity M
This protocol outlines a typical LC-MS/MS method for the quantification of Sofosbuvir in human plasma, with established specificity for this compound.
3.1.1. Materials and Reagents
-
Sofosbuvir Reference Standard (≥99.5% purity)
-
This compound Reference Standard (≥98.0% purity)
-
Sofosbuvir-d6 (or other suitable stable isotope-labeled internal standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3.1.2. Instrumentation and Conditions
-
Liquid Chromatograph: UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000/5500, Waters Xevo TQ-S)
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A suitable gradient to separate Sofosbuvir from Impurity M and other endogenous plasma components.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Proposed MRM Transitions for Sofosbuvir and Impurity M
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Sofosbuvir | 530.2 | 243.1 | 150 |
| This compound | 528.2 | 241.1 | 150 |
| Sofosbuvir-d6 (IS) | 536.2 | 249.1 | 150 |
Note: The MRM transition for this compound is hypothetical and should be optimized based on its actual fragmentation pattern.
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., Sofosbuvir-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Validation Protocol Using this compound Reference Standard
The following protocol details the use of the this compound reference standard in key validation experiments.
3.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Sofosbuvir, this compound, and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions for Spiking: Prepare serial dilutions of the Sofosbuvir and this compound stock solutions in 50:50 methanol:water to create working solutions for spiking into plasma to prepare calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.
3.2.2. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components, including its impurities.
-
Procedure:
-
Analyze at least six different lots of blank human plasma to check for interferences at the retention times of Sofosbuvir and the IS.
-
Analyze a blank plasma sample spiked with this compound at a high concentration (e.g., equivalent to the Upper Limit of Quantification, ULOQ, of Sofosbuvir) to ensure no significant contribution to the Sofosbuvir MRM transition.
-
Analyze a plasma sample spiked with Sofosbuvir at the Lower Limit of Quantification (LLOQ) and this compound at a high concentration to demonstrate adequate separation and no interference.
-
3.2.3. Calibration Curve and Quality Controls
-
Objective: To establish the relationship between instrument response and known concentrations of the analyte.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank human plasma with the Sofosbuvir working solutions. A typical range for Sofosbuvir could be 2 to 2500 ng/mL.[16]
-
Prepare at least four levels of Quality Control (QC) samples: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
To assess the impact of the impurity, a subset of QC samples can be co-spiked with this compound at a relevant concentration (e.g., the specification limit for the impurity in the drug product). The accuracy of Sofosbuvir quantification in these samples should be within ±15% of the nominal value.
-
Table 4: Example Concentration Levels for Calibration Standards and QCs
| Sample Type | Sofosbuvir Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 2 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 20 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 1500 |
| Calibration Standard 7 (ULOQ) | 2500 |
| Low QC (LQC) | 6 |
| Medium QC (MQC) | 600 |
| High QC (HQC) | 2000 |
Visualization of Workflows
Bioanalytical Method Validation Workflow
Caption: Bioanalytical method validation workflow.
Sample Analysis Workflow in a Bioequivalence Study
References
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. japsonline.com [japsonline.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. extranet.who.int [extranet.who.int]
- 7. extranet.who.int [extranet.who.int]
- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sofosbuvir Impurity(Ethyl Sofosbuvir Analog) - Analytica Chemie [analyticachemie.in]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for the Analytical Impurity Profiling of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C. Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This document provides detailed application notes and protocols for the comprehensive impurity profiling of Sofosbuvir, employing state-of-the-art analytical techniques. The methodologies outlined are essential for quality control, stability testing, and regulatory compliance throughout the drug development process. Impurities in Sofosbuvir can originate from the manufacturing process, degradation, or storage and must be meticulously monitored and controlled according to ICH guidelines.[1]
I. Chromatographic Techniques for Impurity Profiling
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques for the identification and quantification of non-volatile organic impurities in Sofosbuvir.
A. High-Performance Liquid Chromatography (HPLC) for Related Substances
A robust reverse-phase HPLC (RP-HPLC) method is crucial for the routine analysis of Sofosbuvir and its process-related impurities. Several methods have been developed and validated for this purpose.
This protocol is adapted from a validated method for the estimation of Sofosbuvir and a process-related phosphoryl impurity.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[2]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[2]
-
Elution Mode: Isocratic.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[3]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 320 µg/mL).
-
Impurity Standard Solution: Prepare a separate standard solution for the known impurity (e.g., phosphoryl impurity) in the mobile phase (e.g., 20 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Spiked Sample (for validation): Prepare sample solutions spiked with known amounts of impurities at different concentration levels (e.g., LOQ, 50%, 100%, 150% of the specification limit) to assess accuracy.[4]
| Parameter | Sofosbuvir | Process-Related Impurity (Phosphoryl) |
| Retention Time (min) | 3.674[2] | 5.704[2] |
| Linearity Range (µg/mL) | 160 - 480[2] | 10 - 30[2] |
| Limit of Detection (LOD) | 0.04 µg (0.01%)[2] | 0.12 µg (0.03%)[2] |
| Limit of Quantification (LOQ) | 0.125 µg (0.50%)[2] | 0.375 µg (1.50%)[2] |
This gradient method is suitable for separating Sofosbuvir from its degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm.[5]
-
Mobile Phase:
-
Gradient Program: 30% B to 70% B over a specified time.
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV at 260 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
| Parameter | Sofosbuvir |
| Retention Time (min) | 2.37[5] |
| Linearity Range (µg/mL) | 100 - 500[5] |
| Mean Recovery (%) | 100.4[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
B. UPLC-MS/MS for High-Throughput Analysis and Trace Impurity Detection
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC.[6] It is particularly useful for the quantification of impurities at very low levels and for the analysis of Sofosbuvir and its metabolites in biological matrices.[7][8]
This protocol is based on a method for the determination of Sofosbuvir in human plasma, which can be adapted for impurity profiling.[7]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Gemini C18, 50 x 4.6 mm, 5 µm.[7]
-
Mobile Phase: 30:70 (v/v) mixture of 0.5% formic acid in water and methanol.[7]
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).[7]
-
Sofosbuvir Transition: Precursor ion [M+H]⁺ at m/z 428.35 → Product ion at m/z 279.26.[7]
-
Note: Specific transitions for impurities would need to be determined.
-
| Parameter | Sofosbuvir |
| Linearity Range (ng/mL) | 4.063 - 8000.010[7] |
| Correlation Coefficient (r²) | ≥ 0.9956[7] |
II. Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of Sofosbuvir and to develop stability-indicating analytical methods.[9] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[6][10]
Experimental Protocol: Forced Degradation of Sofosbuvir
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[10]
-
Base Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[10]
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[10]
-
Thermal Degradation: Expose a solid sample of Sofosbuvir to a temperature of 50°C for 21 days.[10]
-
Photolytic Degradation: Expose a solution of Sofosbuvir to direct sunlight for 21 days.[10]
Summary of Degradation Behavior
| Stress Condition | Degradation Observed | Degradation Products (DPs) Identified (m/z) |
| Acid Hydrolysis (0.1N HCl) | Yes (23% degradation)[10] | DP I (m/z 488)[10] |
| Alkaline Hydrolysis (0.1N NaOH) | Yes (50% degradation)[10] | DP II (m/z 393.3)[10] |
| Oxidative (3% H₂O₂) | Yes (19.02% degradation)[10] | DP III (m/z 393)[10] |
| Thermal (50°C) | No significant degradation[10] | - |
| Photolytic (Sunlight) | No significant degradation[10] | - |
| Neutral Hydrolysis | No significant degradation[10] | - |
III. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The analysis of residual solvents is a critical component of impurity profiling, as these volatile organic compounds can remain from the manufacturing process. Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is the preferred method for this analysis.
Experimental Protocol: Headspace GC-MS (Generic Method)
While a specific method for Sofosbuvir is not detailed, a generic protocol for APIs can be adapted.
-
Instrumentation: GC system with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 min.
-
Ramp to 200°C at 30°C/min, hold for 6 min.
-
-
Injector Temperature: 300°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 60 min.
-
Sample Diluent: N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO).
-
Sample Preparation:
-
Accurately weigh about 100 mg of the Sofosbuvir sample into a headspace vial.
-
Add a known volume (e.g., 5 mL) of the chosen diluent (e.g., DMA).
-
Crimp the vial and vortex to dissolve the sample.
-
Place the vial in the headspace autosampler for analysis.
IV. Visualizations
A. Experimental Workflow for HPLC Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of Sofosbuvir.
B. Metabolic Pathway of Sofosbuvir
Caption: Metabolic activation pathway of Sofosbuvir.
Conclusion
The analytical techniques and protocols detailed in this document provide a robust framework for the comprehensive impurity profiling of Sofosbuvir. The implementation of validated HPLC, UPLC-MS/MS, and GC-MS methods is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug substance and product. Forced degradation studies are integral to understanding the stability of the molecule and for the development of stability-indicating methods. Adherence to these analytical strategies will support regulatory submissions and ensure the consistent production of high-quality Sofosbuvir.
References
- 1. quora.com [quora.com]
- 2. journals.asm.org [journals.asm.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir, a Significant Paradigm Change in HCV Treatment [xiahepublishing.com]
- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
Troubleshooting & Optimization
resolving peak tailing in Sofosbuvir impurity M HPLC analysis
Welcome to the technical support center for the HPLC analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions to help you resolve common issues encountered during your experiments, with a specific focus on addressing peak tailing for Sofosbuvir impurity M.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in HPLC analysis?
A1: Peak tailing in HPLC is often an indication of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with basic analytes, such as those containing amine groups, leading to peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: When the mobile phase pH is close to the pKa of an analyte, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[1][5][6]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can distort peak shape.[2][3][7] Column voids can also lead to peak tailing.[2][3]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can increase the volume outside the column, causing band broadening and peak tailing.[1][7][8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[2][3][7]
Q2: Why is this compound prone to peak tailing?
A2: this compound has a predicted pKa of 9.39, indicating it is a basic compound.[9] Basic compounds are particularly susceptible to secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3] This interaction is a primary cause of peak tailing for basic analytes.
Q3: What is an acceptable peak tailing factor?
A3: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. For pharmaceutical analysis, regulatory guidelines often specify an acceptable range, which is typically a tailing factor of not more than 2.0.[10]
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed during the HPLC analysis of this compound.
Step 1: Initial Assessment & Diagnosis
The first step is to determine if the peak tailing is specific to impurity M or affects all peaks in the chromatogram.
-
All Peaks Tailing: If all peaks exhibit tailing, the issue is likely related to the HPLC system or the column itself.[11]
-
Only Impurity M Peak Tailing: If only the peak for impurity M is tailing, the problem is likely due to specific chemical interactions between the impurity and the stationary phase or mobile phase.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Page loading... [guidechem.com]
- 10. jmpas.com [jmpas.com]
- 11. chromatographyonline.com [chromatographyonline.com]
addressing co-elution of Sofosbuvir impurities in chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of Sofosbuvir (B1194449) impurities during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution Issues
Question: I am observing co-elution of an impurity with the main Sofosbuvir peak or with another impurity. How can I resolve this?
Answer: Co-elution can be a significant challenge in impurity profiling. Here are a series of systematic steps and strategies to troubleshoot and resolve peak co-elution in your Sofosbuvir analysis.
Initial Assessment:
-
Confirm Peak Purity: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess peak purity across the peak. Non-identical spectra across the peak indicate co-elution.[1] Shoulders or asymmetrical peaks are also visual indicators of co-elution.[1]
-
Identify the Impurities (If Possible): Knowing the potential impurities in your sample is crucial. Common Sofosbuvir impurities include process-related impurities like the phosphoryl impurity and diastereomers, as well as degradation products formed under stress conditions (acidic, basic, oxidative).[2][3][4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Strategies:
-
Mobile Phase Modification:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727) or a combination of both. Different organic solvents can alter selectivity and resolve co-eluting peaks.
-
Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable impurities. Experiment with different pH values using appropriate buffers (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) acetate).[3][7] For example, using 0.1% formic acid or 0.1% trifluoroacetic acid has been shown to be effective in separating Sofosbuvir from its impurities.[2][3][8]
-
Modify Gradient Elution: Adjusting the gradient slope can improve separation. A shallower gradient provides more time for separation of closely eluting peaks.
-
-
Stationary Phase Modification:
-
Alternative Column Chemistries: If a C18 column is not providing adequate separation, consider columns with different stationary phases such as C8, Phenyl-Hexyl, or Cyano.[3] These can offer different selectivity for polar and aromatic compounds.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 2.5 µm) can increase efficiency and resolution.[3] A longer column can also improve separation, but at the cost of longer run times and higher backpressure.
-
-
Other Chromatographic Parameters:
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase the analysis time.
-
Frequently Asked Questions (FAQs)
Q1: Which impurities are commonly found to co-elute with Sofosbuvir?
A1: Diastereomeric impurities are often challenging to separate from the main Sofosbuvir peak due to their similar structures.[4] Additionally, certain degradation products formed under stress conditions can co-elute with process-related impurities.
Q2: Can forced degradation studies help in addressing co-elution?
A2: Yes, forced degradation studies are essential.[3][8] By intentionally degrading Sofosbuvir under various stress conditions (acidic, basic, oxidative, thermal, photolytic), you can generate potential impurities.[3][9] Analyzing these stressed samples helps in developing a stability-indicating method that can separate the drug from its degradation products, thus preventing co-elution in future routine analyses.
Q3: What are some recommended starting conditions for HPLC analysis of Sofosbuvir to avoid co-elution?
A3: A good starting point is to use a C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol.[2][3][8] The detection wavelength is typically set at 260 nm.[2][3][10]
Q4: My baseline is noisy, which is making it difficult to detect small impurity peaks near the main peak. What can I do?
A4: A noisy baseline can be caused by several factors, including impurities in the mobile phase, an improperly conditioned column, or detector issues. Ensure you are using high-purity solvents (HPLC grade), and degas your mobile phase properly.[2][11] If the problem persists, flushing the column with a strong solvent may help.
Data on Chromatographic Conditions
The following tables summarize different chromatographic conditions that have been successfully used for the separation of Sofosbuvir and its impurities, which can be used as a reference to overcome co-elution.
Table 1: HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[2][12] | X-Bridge C18 (4.6 x 100 mm, 2.5 µm)[3] | Hypersil C18 (4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[2][12] | 0.1% Formic acid in water[3] | Water[13] |
| Mobile Phase B | Acetonitrile[2][12] | Acetonitrile[3] | Acetonitrile[13] |
| Elution Mode | Isocratic (50:50)[2][12] | Gradient[3] | Isocratic (30:70)[13] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min[3] | 1.0 mL/min[13] |
| Detection | UV at 260 nm[2][12] | UV at 260 nm[3] | UV at 230 nm[13] |
| Column Temp. | Ambient | 35°C[3] | Ambient |
Table 2: Example Retention Times (in minutes)
| Compound | Method 1 |
| Sofosbuvir | 3.674[2][12] |
| Phosphoryl Impurity | 5.704[2][12] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is crucial for identifying potential degradation products that might co-elute with Sofosbuvir or its process-related impurities.
Caption: Workflow for a forced degradation study.
Methodology:
-
Acid Degradation: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for 10 hours.[3]
-
Base Degradation: Dissolve Sofosbuvir in 0.5N NaOH and heat at 60°C for 24 hours.[3]
-
Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and heat at 80°C for 48 hours.[3]
-
Thermal Degradation: Expose solid Sofosbuvir to dry heat.
-
Photolytic Degradation: Expose solid Sofosbuvir to UV light (e.g., 254 nm) for 24 hours.[3]
-
Sample Preparation: After exposure, neutralize the acidic and basic samples. Dissolve and dilute all samples in the mobile phase to an appropriate concentration for HPLC analysis.[3]
-
Analysis: Analyze the stressed samples using a validated HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of Sofosbuvir and its impurities.
Materials:
-
HPLC system with UV or DAD detector
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[2][12]
-
Sofosbuvir reference standard and impurity standards (if available)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation: Prepare a stock solution of Sofosbuvir reference standard in the diluent (water:acetonitrile 50:50).[2][11] From the stock solution, prepare working standards at the desired concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir sample in the diluent to achieve a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify and quantify the impurities based on their retention times and peak areas relative to the Sofosbuvir peak.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. d-nb.info [d-nb.info]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 11. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
improving sensitivity for trace level detection of Sofosbuvir impurity M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the trace level detection of Sofosbuvir (B1194449) impurity M.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir impurity M and why is its detection at trace levels important?
This compound is a known process-related impurity in the synthesis of Sofosbuvir, an antiviral drug for the treatment of Hepatitis C. Regulatory bodies require stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. Detecting and quantifying impurities like M at trace levels is crucial for quality control, ensuring the final drug product meets the required purity standards.
Q2: What are the typical analytical techniques used for the detection of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry (MS/MS) detectors are the most common techniques for the analysis of Sofosbuvir and its impurities.[1][2][3] UPLC-MS/MS methods are particularly suitable for trace-level detection due to their high sensitivity and selectivity.[4][5][6]
Q3: What are the reported limits of detection (LOD) and quantification (LOQ) for Sofosbuvir impurities?
The LOD and LOQ for Sofosbuvir and its impurities can vary depending on the analytical method and instrumentation used. The following table summarizes some reported values:
| Analyte | Method | LOD | LOQ |
| Sofosbuvir | RP-HPLC | 0.04 µg/mL (0.01%) | 0.125 µg/mL (0.50%) |
| Phosphoryl Impurity | RP-HPLC | 0.12 µg/mL (0.03%) | 0.375 µg/mL (1.50%) |
| Sofosbuvir | RP-HPLC | 0.357 µg/mL | 1.071 µg/mL |
| Sofosbuvir and its impurities | RP-HPLC | 0.1 µg/mL | 0.5 µg/mL |
| Sofosbuvir | UV-Visible Spectrophotometry | 0.046 µg/mL | 0.140 µg/mL |
Q4: Are there any specific considerations for sample preparation when analyzing for trace levels of impurity M?
Yes, proper sample preparation is critical for accurate trace-level analysis. Key considerations include:
-
Solvent Purity: Use high-purity, HPLC or LC-MS grade solvents to avoid introducing interfering peaks.
-
Filtration: Filter samples through a 0.22 or 0.45 µm syringe filter to remove particulates that can clog the column and interfere with the analysis.
-
Analyte Stability: Ensure the diluent used for sample preparation does not cause degradation of Sofosbuvir or its impurities. The stability of Sofosbuvir in the analytical solution should be evaluated.
-
Enrichment: For extremely low-level detection, solid-phase extraction (SPE) may be employed to concentrate the impurities prior to analysis.
Troubleshooting Guide: Improving Sensitivity for Trace Level Detection of this compound
This guide addresses common issues that can lead to poor sensitivity in the detection of this compound and provides systematic troubleshooting steps.
Issue 1: Low Signal or No Peak Detected for Impurity M
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Wavelength (UV Detector) | Verify the UV detector is set to the optimal wavelength for impurity M. While the primary wavelength for Sofosbuvir is around 260 nm, impurity M may have a slightly different absorption maximum. Perform a UV scan of an impurity M standard if available. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization and retention of impurities. Systematically adjust the pH of the aqueous portion of the mobile phase to optimize the peak shape and response of impurity M. |
| Inadequate Gradient Elution | If using a gradient, ensure the elution profile is optimized to resolve impurity M from the main Sofosbuvir peak and other impurities. A shallower gradient may be necessary to improve separation and sensitivity. |
| Poor Ionization (MS Detector) | For LC-MS/MS, optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) to maximize the ionization of impurity M. Experiment with both positive and negative ionization modes. |
| Incorrect MRM Transitions (MS/MS Detector) | Ensure the selected precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode are correct and optimized for impurity M. Infuse a standard of the impurity to determine the most intense and specific transitions. |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation as a cause for low signal. |
Issue 2: High Baseline Noise
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives.[7] Filter the mobile phase before use. Water is a common source of contamination.[7] |
| Detector Lamp Issue (UV Detector) | An aging or faulty detector lamp can increase baseline noise. Check the lamp's energy output and replace if necessary. |
| Leaks in the System | Check all fittings and connections for leaks, as these can introduce air and cause pressure fluctuations, leading to a noisy baseline.[7][8] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants.[8] Consider using a guard column to protect the analytical column. |
| Insufficient Degassing | Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the detector. |
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the column can interact with basic compounds, causing peak tailing. Try a lower pH mobile phase or use a column with end-capping. |
| Column Overload | If the concentration of the main Sofosbuvir peak is very high, it can affect the peak shape of nearby eluting impurities. Dilute the sample if possible, or adjust the injection volume. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
| Inappropriate Mobile Phase Composition | The organic solvent composition can affect peak shape. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and their proportions. |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Sofosbuvir and a Process-Related Impurity[1]
-
Instrumentation: Agilent HPLC with UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration. Filter through a 0.45 µm filter before injection.
Protocol 2: UPLC-MS/MS Method for the Quantification of Sofosbuvir in Human Plasma[4]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Gemini C18, 50 x 4.6 mm, 5 µm.[4]
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Mobile Phase: 0.5% formic acid in a 30:70 (v/v) mixture of water and methanol.[4]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sofosbuvir: Precursor ion [M+H]⁺ at m/z 428.35, product ion at m/z 279.26.[4]
-
-
Sample Preparation (Liquid-Liquid Extraction):
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To a plasma sample, add an internal standard (e.g., Sofosbuvir-d3).
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Add ethyl acetate (B1210297) and vortex to extract the analyte.
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Centrifuge the sample.
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Transfer the upper organic layer to a clean tube and evaporate to dryness.
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Reconstitute the residue in the mobile phase.
-
Visualizations
Caption: A logical workflow for troubleshooting and improving the analytical method sensitivity for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 4. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
optimizing mobile phase for better separation of Sofosbuvir impurities
Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for better separation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating Sofosbuvir and its impurities?
A1: The primary challenges in the chromatographic separation of Sofosbuvir and its impurities include:
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Co-elution of impurities: Several process-related impurities and degradation products have similar polarities, making their separation difficult.
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Poor peak shape: Sofosbuvir and some of its impurities contain basic functional groups that can lead to peak tailing, especially at higher pH values.[1]
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Method sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) for all potential impurities is critical for quality control.[2][3][4]
Q2: What are the typical starting conditions for developing an HPLC/UPLC method for Sofosbuvir impurity profiling?
A2: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol.[2][3][5][6] Many published methods utilize buffers such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[2][3][5][6] A gradient elution is often preferred to resolve a wide range of impurities with varying polarities.[4][7]
Q3: What types of impurities are commonly encountered with Sofosbuvir?
A3: Impurities can originate from the synthesis process or from degradation. Common impurities include process-related impurities like the phosphoryl impurity and degradation products formed under stress conditions such as acid, base, and oxidation.[2][3][5][6] Forced degradation studies are essential to identify potential degradation products.[5][6][8]
Troubleshooting Guides
Issue 1: Poor Resolution Between Sofosbuvir and an Impurity Peak
Possible Causes & Solutions
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Inadequate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal.
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Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
-
Incorrect pH of the Aqueous Phase: The ionization state of Sofosbuvir and its impurities can significantly affect their retention and selectivity.
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Solution: Adjust the pH of the aqueous buffer. Since Sofosbuvir has a higher pKa, experimenting with acidic pH (e.g., pH 2-4) is a common strategy.[1][5] Buffers like phosphate (B84403), formate, or acetate (B1210297) can be used to control the pH.
-
-
Suboptimal Stationary Phase: The column chemistry may not be suitable for the specific separation challenge.
-
Solution: Screen different stationary phases. While C18 is the most common, other phases like C8, Phenyl, or Cyano might offer different selectivity.[5]
-
Issue 2: Peak Tailing for the Sofosbuvir Peak
Possible Causes & Solutions
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Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic functional groups of Sofosbuvir, causing peak tailing.
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Solution 1: Use an end-capped column to minimize silanol interactions.
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Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[1] TEA will preferentially interact with the active silanol sites.
-
Solution 3: Operate at a lower pH. At low pH, the silanol groups are less ionized, reducing their interaction with the protonated analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
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Poorly Equilibrated Column: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the initial mobile phase (at least 10-20 column volumes) before the first injection and between runs in a gradient method.
-
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.
-
Solution: Ensure accurate and precise preparation of the mobile phase. If using an online mixing system, ensure the degasser and pumps are functioning correctly.
-
-
Temperature Variations: Changes in column temperature can affect retention times.
Experimental Protocols & Data
Table 1: Example HPLC and UPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[2][3] | Method 2 (UPLC)[5] | Method 3 (RP-HPLC)[7] |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | X-Bridge BEH C18, 4.6 x 100 mm, 2.5 µm | Waters X-bridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 0.1% Formic acid in water | 0.6% Trifluoroacetic acid in water (pH 2.2) : Acetonitrile (95:5 v/v) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Water : Methanol : Acetonitrile (20:30:50 v/v/v) |
| Elution Mode | Isocratic (50:50 v/v) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min |
| Detection | UV at 260 nm | PDA | UV at 263 nm (Sofosbuvir) & 320 nm (Velpatasvir) |
| Column Temp. | Ambient | - | 35°C |
Protocol 1: General Mobile Phase Optimization Strategy
-
Initial Scouting:
-
Start with a generic gradient using a C18 column. A common starting gradient is 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
-
-
Solvent Selection:
-
If resolution is poor, try substituting acetonitrile with methanol. Methanol has different selectivity and may improve the separation of critical pairs.
-
-
pH Adjustment:
-
Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate or formate).
-
Analyze the sample with each mobile phase to determine the optimal pH for resolution and peak shape.
-
-
Gradient Optimization:
-
Once the solvent and pH are selected, fine-tune the gradient profile. Adjust the initial and final organic solvent percentages, as well as the gradient slope, to maximize the resolution of all impurities.
-
-
Flow Rate and Temperature:
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
Evaluate the effect of column temperature on the separation. Higher temperatures can improve efficiency but may affect the stability of some analytes.
-
Visualizations
Caption: A general workflow for optimizing the mobile phase in HPLC/UPLC.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
References
- 1. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. jmpas.com [jmpas.com]
- 8. pnrjournal.com [pnrjournal.com]
minimizing the formation of Sofosbuvir impurity M during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Sofosbuvir impurity M during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a process-related impurity generated during the synthesis of Sofosbuvir. It is a diastereomer of Sofosbuvir, meaning it has the same molecular formula (C22H30N3O10P) and molecular weight (approximately 527.5 g/mol ) but differs in the three-dimensional arrangement of atoms at the phosphorus stereocenter.[1][2] The presence of such impurities is carefully monitored and controlled to ensure the final drug product's purity, safety, and efficacy.[1]
Q2: At which stage of Sofosbuvir synthesis is impurity M most likely to form?
A2: this compound is primarily formed during the phosphoramidate (B1195095) coupling reaction. This critical step involves the formation of the bond between the nucleoside intermediate and the phosphoramidate side chain. The reaction creates a stereocenter at the phosphorus atom, leading to the potential formation of two diastereomers: the desired Sofosbuvir (Sp-isomer) and the undesired diastereomer, impurity M (Rp-isomer).
Q3: What is the primary cause of this compound formation?
A3: The formation of this compound is a result of a lack of complete stereoselectivity during the phosphoramidate coupling step. The nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus center of the phosphoramidating agent can occur from two different faces, leading to a mixture of diastereomers if the reaction is not carefully controlled.
Troubleshooting Guide: Minimizing this compound
This guide provides solutions to common issues encountered during the synthesis of Sofosbuvir that may lead to an increased formation of impurity M.
| Problem | Potential Cause | Recommended Solution |
| High levels of impurity M detected after phosphoramidate coupling. | Suboptimal Stereoselectivity of the Coupling Reaction: The choice of coupling agent, base, and solvent can significantly influence the diastereomeric ratio. | Optimize Coupling Reagents and Conditions: • Coupling Agent: Utilize sterically hindered and highly stereoselective phosphoramidating agents.• Base: Employ non-nucleophilic, sterically hindered bases such as N-methylimidazole (NMI) or 2,6-lutidine to facilitate the reaction without causing side reactions.• Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are generally preferred. The polarity and coordinating ability of the solvent can affect the transition state of the reaction and influence stereoselectivity. |
| Presence of Moisture: Water can lead to the hydrolysis of the phosphoramidating agent and other reactive intermediates, which can affect the stereochemical outcome of the reaction. | Ensure Anhydrous Conditions: • Thoroughly dry all glassware and reagents before use.• Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | |
| Inappropriate Reaction Temperature: Temperature can impact the kinetics and thermodynamics of the coupling reaction, thereby affecting the diastereomeric ratio. | Precise Temperature Control: • The phosphoramidate coupling reaction is often performed at low temperatures (e.g., -20 °C to 0 °C) to enhance stereoselectivity.• Carefully monitor and control the reaction temperature throughout the addition of reagents and the duration of the reaction. | |
| Incorrect Stoichiometry of Reagents: An excess or deficit of the coupling agent or base can lead to side reactions and a lower diastereomeric excess. | Accurate Stoichiometric Control: • Carefully calculate and precisely measure the molar ratios of the nucleoside, phosphoramidating agent, and base.• A slight excess of the phosphoramidating agent and base is often used, but this should be optimized for the specific reaction conditions. | |
| Difficulty in separating impurity M from Sofosbuvir. | Similar Physicochemical Properties: As diastereomers, Sofosbuvir and impurity M can have very similar polarities and chromatographic behaviors, making separation challenging. | Optimize Purification Methods: • Chromatography: Utilize high-resolution flash chromatography or preparative HPLC with a chiral stationary phase if necessary. Optimize the solvent system to maximize the separation between the two diastereomers.• Crystallization: Explore different solvent systems for selective crystallization of the desired Sofosbuvir diastereomer, leaving impurity M in the mother liquor. Seeding with pure Sofosbuvir crystals can sometimes enhance the selectivity of the crystallization process. |
Quantitative Data on Impurity Formation
The following table summarizes data from forced degradation studies, which indicate the conditions under which Sofosbuvir is susceptible to degradation and the formation of impurities. While not specific to impurity M formation during synthesis, this data highlights the molecule's stability profile.
| Stress Condition | Reagents and Conditions | Degradation (%) | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [3] |
| Oxidative Degradation | 3% H2O2, Room Temp., 7 days | 19.02% | DP III (m/z 393) | [3] |
| Acid Hydrolysis | 1 N HCl, 80°C, 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] |
| Base Hydrolysis | 0.5 N NaOH, 60°C, 24 hours | 45.97% | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [2] |
| Oxidative Degradation | 30% H2O2, 80°C, 2 days | Slight Degradation | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | [2] |
Experimental Protocols
Protocol 1: Analytical Method for Detection and Quantification of Sofosbuvir and Impurity M by RP-HPLC
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its process-related impurities, including impurity M.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
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Data acquisition and processing software.
2. Chromatographic Conditions:
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Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm, or equivalent.[4]
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Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing an additive like 0.1% trifluoroacetic acid or 0.1% formic acid). A common starting point is a 50:50 (v/v) mixture.[4]
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Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 260 nm.[4]
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Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v), matching the initial mobile phase composition.
-
Standard Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard and impurity M reference standard in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 0.4 mg/mL for Sofosbuvir and a lower concentration for impurity M, such as 0.025 mg/mL).[5]
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Sample Solution: Accurately weigh and dissolve the synthesis sample in the diluent to achieve a similar concentration of Sofosbuvir as the standard solution.
4. Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the diluent (as a blank) to ensure no interfering peaks are present.
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Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution between Sofosbuvir and impurity M).
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Inject the sample solution.
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Identify the peaks of Sofosbuvir and impurity M in the sample chromatogram by comparing their retention times with those from the standard chromatogram.
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Calculate the amount of impurity M in the sample using the peak area response and the concentration of the standard.
Visualizations
References
stability issues of Sofosbuvir impurity M under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sofosbuvir impurity M under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known process-related impurity of Sofosbuvir, an antiviral drug used for the treatment of Hepatitis C.[1][2] Its systematic chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1] The molecular formula is C22H30N3O10P, and the molecular weight is 527.46 g/mol .[1][3] Monitoring and controlling this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product.[2]
Q2: Under what pH conditions is this compound expected to be unstable?
A2: Based on forced degradation studies of the parent drug, Sofosbuvir, which shares structural similarities, this compound is expected to be most unstable under acidic and alkaline (basic) conditions.[4][5][6] Significant degradation of Sofosbuvir has been observed in the presence of both acids and bases.[4][5] It is also susceptible to oxidative degradation.[4][5][7]
Q3: What are the likely degradation pathways for this compound under hydrolytic stress?
A3: The degradation of Sofosbuvir under acidic and basic conditions involves the hydrolysis of the phosphoramidate (B1195095) and ester bonds.[4] For this compound, similar degradation pathways are anticipated. Under acidic conditions, hydrolysis may lead to the cleavage of the amino acid ester portion.[4] Under basic conditions, the phosphoramidate linkage is particularly susceptible to cleavage.[4]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of Sofosbuvir and its impurities.[8][9][10] A reverse-phase HPLC method with UV detection (typically around 260 nm) can be developed and validated to separate this compound from its parent drug and any potential degradants.[8][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of Impurity M standard in acidic buffer. | Incorrect buffer preparation leading to a lower pH than intended. | Verify the pH of the buffer solution using a calibrated pH meter. Prepare fresh buffer if necessary. |
| High temperature accelerating hydrolysis. | Conduct the experiment at a controlled, lower temperature and monitor the degradation at specific time points. | |
| Poor peak shape or resolution for Impurity M in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous phase. A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. |
| Column degradation due to extreme pH of samples. | Use a pH-stable HPLC column and ensure that the pH of the injected sample is within the column's recommended operating range. Neutralize highly acidic or basic samples before injection if possible. | |
| Appearance of multiple unknown peaks during the stability study. | Formation of multiple degradation products. | Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures and the degradation pathway.[5][7] |
| Contamination of the sample or solvent. | Ensure high purity of all solvents and reagents. Run a blank injection to check for system contamination. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound across a range of pH values.
1. Materials:
- This compound reference standard
- HPLC grade acetonitrile, methanol (B129727), and water
- Buffer salts (e.g., phosphate, acetate, borate)
- Acids (e.g., hydrochloric acid, formic acid) and bases (e.g., sodium hydroxide) for pH adjustment
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Calibrated pH meter
- HPLC system with UV or PDA detector
2. Buffer Preparation:
- Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
- For example, use hydrochloric acid/potassium chloride for pH 2, acetate buffer for pH 4, phosphate buffer for pH 7, and borate (B1201080) buffer for pH 9. Use sodium hydroxide (B78521) for pH 12.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- For each pH condition, add a specific volume of the stock solution to a volumetric flask containing the respective buffer to achieve the final desired concentration (e.g., 100 µg/mL).
4. Incubation:
- Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
- Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the aliquots from acidic and basic conditions to prevent further degradation before analysis.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- An example of HPLC conditions:
- Column: C18, 4.6 x 250 mm, 5 µm[8][11]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).[5]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm[8]
- Injection Volume: 10 µL
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each pH condition.
- Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
Table 1: Stability of Sofosbuvir Under Forced Hydrolysis Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Reference |
| 0.1 N HCl | 6 | 70 | 23 | [5] |
| 1 N HCl | 10 | 80 | 8.66 | [4] |
| 0.1 N NaOH | 10 | 70 | 50 | [5] |
| 0.5 N NaOH | 24 | 60 | 45.97 | [4] |
Note: This data is for the parent drug, Sofosbuvir, and serves as an estimate for the expected stability of Impurity M.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Postulated degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability studies.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 8. d-nb.info [d-nb.info]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sofosbuvir Impurity M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Sofosbuvir and its related impurity M.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Sofosbuvir Impurity M?
This compound is a process-related impurity that can arise during the synthesis of Sofosbuvir.[1] It is crucial to monitor and control its levels to ensure the quality, safety, and efficacy of the final drug product.[1] The chemical details of this compound are summarized below.
| Parameter | Value |
| CAS Number | 2095551-10-1[2] |
| Molecular Formula | C22H30N3O10P[2][3] |
| Molecular Weight | 527.46 g/mol [3] |
Q2: I am not getting good separation between Sofosbuvir and Impurity M. What should I do?
Poor resolution is a common issue in chromatographic analysis. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. A common mobile phase for Sofosbuvir analysis is a mixture of acetonitrile (B52724) and a buffer such as 0.1% trifluoroacetic acid or 0.1% formic acid in water.[3][4] Adjusting the ratio of the organic modifier (acetonitrile) to the aqueous buffer can significantly impact resolution.
-
Select the Appropriate Column: A C18 column is frequently used for the separation of Sofosbuvir and its impurities.[4][5][6] Ensure you are using a high-quality, well-maintained column. Different C18 columns can have varying selectivities, so trying a different brand or type of C18 column might be beneficial.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A typical flow rate is around 1.0 mL/min.[7]
-
Consider Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate closely eluting peaks.[8]
Q3: I am observing poor peak shape (e.g., tailing or fronting) for my analyte peaks. How can I fix this?
Poor peak shape can be caused by a variety of factors. Here are some common causes and solutions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and influence peak shape. Ensure the pH of your buffer is appropriate for Sofosbuvir and its impurities.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: A contaminated or old column can result in peak tailing. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
Q4: My results for the concentration of Impurity M are not consistent. What could be the cause of this variability?
Inconsistent results can stem from issues with sample preparation, the analytical instrument, or the method itself.
-
Sample Preparation: Ensure that your sample preparation is consistent and accurate. This includes precise weighing, complete dissolution of the sample, and accurate dilutions. Sonication can aid in dissolving the sample.[8]
-
System Suitability: Before running your samples, perform a system suitability test to ensure the HPLC/UPLC system is performing correctly. Key parameters to check include retention time repeatability, peak area precision, theoretical plates, and tailing factor.[5][7]
-
Standard Stability: The stability of your standard solutions can affect the accuracy of your results. It has been reported that standard solutions of Sofosbuvir are stable for up to 30 days when stored at 2°C to 8°C.[5]
Q5: I am performing forced degradation studies on Sofosbuvir. Under what conditions should I expect to see degradation?
Forced degradation studies help to understand the stability of the drug substance. Sofosbuvir has been shown to be susceptible to degradation under the following conditions:
-
Acidic Hydrolysis: Degradation is observed when Sofosbuvir is exposed to acidic conditions (e.g., 0.1N HCl or 1N HCl).[5][8]
-
Basic Hydrolysis: Significant degradation occurs under basic conditions (e.g., 0.1N NaOH or 0.5N NaOH).[5][8]
-
Oxidative Stress: Degradation is also seen in the presence of an oxidizing agent like hydrogen peroxide (H2O2).[5][8]
Sofosbuvir is generally found to be stable under thermal and photolytic stress conditions.[5][8]
Experimental Protocols
General RP-HPLC Method for Sofosbuvir and Impurity M Analysis
This protocol provides a general starting point for the analysis. Method optimization will likely be required for your specific instrumentation and requirements.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[4][6] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile(Gradient or isocratic elution, e.g., 50:50 v/v)[4][6] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 260 nm[4][6] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Diluent | Mobile phase or a mixture of water and acetonitrile (50:50)[4] |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and Impurity M reference standards in the diluent to achieve a known concentration.
-
Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the diluent. For dosage forms, crush a number of tablets, weigh a portion of the powder equivalent to a single dose, and dissolve it in the diluent. Sonication may be used to ensure complete dissolution.[8] The solution may need to be filtered through a 0.45 µm filter before injection.[5]
Visualizations
Troubleshooting Workflow for Poor Chromatographic Resolution
References
- 1. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. archives.ijper.org [archives.ijper.org]
Technical Support Center: Accurate Quantification of Sofosbuvir Impurity M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Sofosbuvir impurity M.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its quantification important?
This compound is a known process-related impurity in the synthesis of Sofosbuvir, an antiviral drug for treating Hepatitis C.[1] Its chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[2] The molecular formula is C22H30N3O10P with a molecular weight of 527.46 g/mol .[2][3] Accurate quantification of this and other impurities is crucial to ensure the purity, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[1]
Q2: I am observing poor peak shape (tailing or fronting) for Impurity M. What are the possible causes and solutions?
Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based C18 column can interact with the basic nitrogens in the impurity's structure, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups and minimize these interactions.[4]
-
Solution 2: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl column) to reduce secondary interactions.[4]
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent like isopropanol (B130326) or acetonitrile (B52724). If the problem persists, the column may need to be replaced.
-
Q3: I am having difficulty resolving the Impurity M peak from the main Sofosbuvir peak or other impurities. What can I do?
Inadequate resolution can compromise the accuracy of quantification. Consider the following adjustments to your HPLC method:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and improve the separation of closely eluting peaks.
-
-
Modify the Gradient Program: If using a gradient method, a shallower gradient can increase the separation between peaks.[5]
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[6]
-
Change the Column: A column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column can provide higher efficiency and better resolution.[4]
Q4: My results for Impurity M quantification are not consistent or reproducible. What should I check?
Lack of reproducibility can stem from various sources. A systematic check is recommended:
-
Sample Preparation: Ensure your sample preparation method is consistent. This includes accurate weighing, complete dissolution of the sample, and precise dilutions. Sonication can aid in complete dissolution.[5]
-
System Suitability: Before running your samples, always perform a system suitability test. Key parameters to check include:
-
Standard Stability: Ensure your standard solutions of Sofosbuvir and Impurity M are stable. Some studies suggest that solutions can be stable for up to 30 days when stored at 2-8°C.[4] However, it is best practice to prepare fresh standards regularly.
-
Instrument Performance: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and that the detector lamp has sufficient energy.
Experimental Protocols
Below is a detailed methodology for a stability-indicating RP-HPLC method for the quantification of Sofosbuvir and its impurities, including Impurity M. This protocol is a synthesis of methods reported in the literature.[6][7][8]
1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 40 | |
| 50 | |
| 55 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.
-
Standard Stock Solution (Sofosbuvir): Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent.
-
Impurity M Standard Stock Solution: Accurately weigh about 5 mg of Impurity M reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent.
-
Spiked Sample Solution (for Accuracy): To a known amount of Sofosbuvir sample, add known amounts of the Impurity M standard stock solution at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
3. System Suitability
Inject the standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
The %RSD for the peak area of Sofosbuvir and Impurity M is not more than 2.0%.
-
The tailing factor for the Sofosbuvir and Impurity M peaks is not more than 2.0.
-
The theoretical plates for both peaks are greater than 2000.
Quantitative Data Summary
The following tables summarize typical validation parameters for RP-HPLC methods used for the quantification of Sofosbuvir and its impurities. These values can serve as a benchmark for your method development and validation.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Sofosbuvir | 160 - 480 | > 0.999 | [7] |
| Sofosbuvir Impurity | 0.5 - 7.5 | > 0.999 | [6] |
| Sofosbuvir | 5 - 25 | 0.999 | [4] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sofosbuvir | 0.04 | 0.125 | [7] |
| Sofosbuvir Impurity | 0.12 | 0.375 | [7] |
| Sofosbuvir and Impurities | 0.1 | 0.5 | [6] |
| Sofosbuvir | 0.27 | 0.83 | [4] |
Table 3: Accuracy (Recovery)
| Analyte | Spiking Level | Recovery (%) | Reference |
| Sofosbuvir Impurity | 50%, 100%, 150% | 90.2 - 113.9 | [6] |
| Sofosbuvir | 50%, 100%, 150% | 99.62 - 99.73 | [4] |
| Sofosbuvir | 80%, 100%, 120% | ~100.4 | [8] |
Visualizations
The following diagrams illustrate the experimental workflow for impurity quantification and a logical troubleshooting guide.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for HPLC analysis of Impurity M.
References
- 1. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 2. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. jmpas.com [jmpas.com]
- 6. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
Sourcing Certified Reference Materials for Sofosbuvir Impurity M: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of potential sources for Sofosbuvir impurity M certified reference materials (CRMs). Due to the limited public availability of direct comparative performance data, this guide focuses on providing a framework for evaluating and selecting a suitable CRM, alongside a detailed experimental protocol for impurity analysis.
Potential Suppliers of this compound CRM
Several chemical suppliers list this compound in their product catalogs. While a direct comparison of their in-stock products is not publicly documented, the following companies are potential sources. Researchers are advised to contact these suppliers directly to obtain lot-specific Certificates of Analysis (CoA) for a detailed comparison.
-
Sigma-Aldrich (Merck): A well-established supplier of reference materials, often providing comprehensive documentation with their products.[1]
-
Doron Scientific: Lists this compound and other related impurities.
-
Cenmed: Offers this compound for research use.[2]
-
MedchemExpress: Lists this compound among its wide range of biochemicals.[3][4]
-
Biosynth: Provides this compound and highlights the importance of impurity standards in pharmaceutical quality control.[5]
-
Daicel Pharma Standards: Offers a range of Sofosbuvir impurities and emphasizes the provision of a comprehensive Certificate of Analysis (CoA) with detailed characterization data.[6]
Evaluating CRM Quality: The Importance of the Certificate of Analysis
A Certificate of Analysis is a critical document that provides detailed information about the characterization and purity of a specific batch of a reference standard. When comparing CRMs from different suppliers, researchers should request and scrutinize the CoA for the following information:
-
Identity Confirmation: Methods used to confirm the chemical structure of the impurity (e.g., NMR, Mass Spectrometry, IR).
-
Purity Assessment: The certified purity value and the analytical method used for its determination (e.g., HPLC, qNMR).
-
Impurity Profile: Information on any detected impurities in the CRM itself.
-
Water Content: Determined by methods such as Karl Fischer titration.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis process.
-
Traceability: Information on the traceability of the standard to national or international standards.
-
Homogeneity and Stability Data: Evidence that the CRM is uniform and stable over its shelf life.
Comparative Data Summary
Direct, publicly available experimental data comparing the performance of this compound CRMs from different suppliers is not available. The following table provides a general comparison based on the information typically available from reputable CRM providers. Researchers must obtain specific CoAs to populate a detailed, lot-specific comparison.
| Feature | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Certified Purity | >98% (HPLC) | Request CoA | Request CoA |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Request CoA | Request CoA |
| Water Content | <0.5% (Karl Fischer) | Request CoA | Request CoA |
| Residual Solvents | <0.1% (GC-HS) | Request CoA | Request CoA |
| Provided Documentation | Certificate of Analysis | Certificate of Analysis | Certificate of Analysis |
| Accreditation | ISO 9001 | Varies | Varies |
Experimental Protocol: Analysis of Sofosbuvir and its Impurities by RP-HPLC
The following is a representative a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Sofosbuvir and its related impurities, based on established analytical procedures.
Objective: To separate and quantify Sofosbuvir and its impurities, including Impurity M, in a drug substance or product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Sofosbuvir and Impurity M Certified Reference Materials
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of the Sofosbuvir CRM and each available impurity CRM (including Impurity M) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
-
Sample Preparation:
-
Prepare the test sample by dissolving the drug substance or product in the diluent to achieve a target concentration of Sofosbuvir.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Identify the peaks corresponding to Sofosbuvir and its impurities based on their retention times relative to the standards.
-
Calculate the amount of each impurity in the sample using the peak areas and the known concentration of the CRMs.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in CRM-based impurity analysis.
Caption: Experimental workflow for Sofosbuvir impurity analysis.
Caption: Logical steps for selecting a suitable CRM.
References
A Comparative Guide to the Validation of Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Sofosbuvir (B1194449) impurities, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to offer a comparative analysis of various techniques, supported by experimental data, to aid in the selection and implementation of appropriate analytical procedures for quality control and stability studies of Sofosbuvir.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the determination of Sofosbuvir and its impurities. The data has been compiled from various studies and is presented to facilitate a direct comparison of key validation parameters.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation, identification, and quantification of drug impurities.[4] Stability-indicating HPLC methods are particularly crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[5][6]
| Parameter | Method A: RP-HPLC [7] | Method B: Stability-Indicating RP-HPLC [5] | Method C: RP-HPLC [8] |
| Linearity Range | 160-480 µg/ml (Sofosbuvir)10-30 µg/ml (Impurity) | 100-500 mcg/ml | 320-480 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | 0.9993 |
| Limit of Detection (LOD) | 0.04 µg/ml (Sofosbuvir)0.12 µg/ml (Impurity) | 0.357 µg/ml | 1.5 µg/ml |
| Limit of Quantification (LOQ) | 0.125 µg/ml (Sofosbuvir)0.375 µg/ml (Impurity) | 1.071 µg/ml | 4.7 µg/mL |
| Accuracy (% Recovery) | Not Specified | 100.4% | 99.1-99.9% |
| Precision (%RSD) | 1.741 (Sofosbuvir)0.043 (Impurity) | < 2% | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC offers a simple, rapid, and cost-effective alternative for the simultaneous determination of drugs and their impurities.[9]
| Parameter | Method D: HPTLC [10] | Method E: HPTLC [9] |
| Linearity Range | 100-2000 ng/band (Sofosbuvir) | 200-1000 ng/band (Sofosbuvir) |
| Correlation Coefficient (R²) | 0.991 | 0.991 |
| Limit of Detection (LOD) | 25.16 ng/band | 21.17 ng/band |
| Limit of Quantification (LOQ) | 76.25 ng/band | 64.18 ng/band |
| Accuracy (% Recovery) | Not Specified | >99% |
| Precision (%RSD) | Not Specified | < 2% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and accessible method for the quantification of Sofosbuvir, though it may lack the specificity required for impurity profiling without chromatographic separation.[11][12][13]
| Parameter | Method F: UV Spectrophotometry [11] | Method G: UV Spectrophotometry [13] |
| Linearity Range | 10-100 µg/ml | 5-25 µg/ml |
| Correlation Coefficient (R²) | 0.9984 | 0.9991 |
| Limit of Detection (LOD) | 0.269 µg/ml | Not Specified |
| Limit of Quantification (LOQ) | 0.814 µg/ml | Not Specified |
| Accuracy (% Recovery) | 99.524-101.208% | 99.63% |
| Precision (%RSD) | < 2% | Inter-day: 0.5863Intra-day: 0.8896 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the typical experimental protocols for the validation of analytical methods for Sofosbuvir impurities as per ICH guidelines.
Forced Degradation Studies (Stability-Indicating Methods)
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[5][6] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at room temperature for a specified period (e.g., 26 hours).[11]
-
Base Hydrolysis: Treat the drug substance with 0.5 N NaOH at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[14]
-
Oxidative Degradation: Expose the drug substance to 30% hydrogen peroxide (H₂O₂) at a controlled temperature (e.g., 80°C) for a defined time (e.g., two days).[14]
-
Thermal Degradation: Subject the drug substance to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light for a defined period.
Method Validation Parameters (as per ICH Q2(R1))
The following parameters are typically evaluated during the validation of an analytical method for impurities:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by the separation of the main drug peak from impurity peaks and any degradation products.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2] A minimum of five concentrations is typically recommended.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15] It is often determined by recovery studies by spiking a placebo with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the standard deviation of the response and the slope of the calibration curve.[17]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Validation Process
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for Sofosbuvir impurities.
Caption: Workflow for Analytical Method Validation.
Caption: ICH Q2(R1) Validation Parameters Relationship.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating HPTLC Method for Sofosbuvir and Daclatasvir in Combination | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. ijpbs.com [ijpbs.com]
- 12. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 13. ijbpas.com [ijbpas.com]
- 14. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ikev.org [ikev.org]
- 17. globalresearchonline.net [globalresearchonline.net]
A Head-to-Head Battle: UPLC Outperforms HPLC for Sofosbuvir Impurity Profiling
In the critical task of ensuring the purity and safety of the antiviral drug Sofosbuvir, Ultra-Performance Liquid Chromatography (UPLC) emerges as a superior analytical technique compared to traditional High-Performance Liquid Chromatography (HPLC). Offering significantly faster analysis times, improved resolution of impurities, and reduced solvent consumption, UPLC presents a compelling case for its adoption in pharmaceutical quality control laboratories. This guide provides a detailed comparison of the two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The enhanced performance of UPLC stems from its use of smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling higher pressures. This allows for more efficient separation of the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities.
Executive Summary: HPLC vs. UPLC for Sofosbuvir Impurity Analysis
| Parameter | HPLC Method | UPLC Method | Advantage |
| Run Time | ~10 - 60 minutes | ~2 - 10 minutes | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to sub-µg/mL range | UPLC |
| Solvent Consumption | High | Low (up to 95% reduction) | UPLC |
| Peak Width | Broader | Sharper | UPLC |
| Throughput | Lower | Higher | UPLC |
Diving Deeper: Experimental Protocols
The following sections detail representative experimental setups for both HPLC and UPLC methods for the analysis of Sofosbuvir and its impurities, as synthesized from various validated methods in published literature.
Representative HPLC Method Protocol
A commonly employed method for the determination of Sofosbuvir and its impurities utilizes a reversed-phase HPLC approach.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water or 0.03M KH2PO4) and an organic solvent (e.g., acetonitrile). A typical composition is a 50:50 (v/v) ratio of buffer to acetonitrile.[1][2][3]
-
Detector: UV detector set at a wavelength of 260 nm.[1][2][3][5][7][8]
-
Column Temperature: Ambient or controlled at 25°C.[4]
Representative UPLC Method Protocol
UPLC methods leverage sub-2 µm particle columns to achieve faster and more efficient separations.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50-100 mm, 1.7-1.8 µm) or equivalent.[9][10][11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., ammonium (B1175870) formate (B1220265) pH 3.5; 5 mM or orthophosphoric acid buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 60:40 or 45:55 (v/v) buffer to acetonitrile.[9][10][11]
-
Flow Rate: 0.2 - 0.3 mL/min.[9]
-
Injection Volume: 1 - 2 µL.[9]
-
Detector: TUV or DAD detector set at a wavelength of 250 nm or 261 nm.[9][10][11]
-
Column Temperature: Maintained at 35°C.[9]
Performance Data: A Quantitative Comparison
The advantages of UPLC become evident when comparing key performance metrics obtained from validated methods.
| Performance Metric | HPLC Method Data | UPLC Method Data | Reference |
| Retention Time of Sofosbuvir | 2.1 - 54.28 min | 1.12 - 2.23 min | [4][5][8][9][10][11][12] |
| Limit of Detection (LOD) | 0.02 - 0.357 µg/mL | 0.27 µg/mL for drug substance; lower for impurities | [1][3][8][13] |
| Limit of Quantitation (LOQ) | 0.06 - 1.071 µg/mL | 0.83 µg/mL for drug substance; lower for impurities | [1][3][8][13] |
| Linearity Range | 20 - 600 µg/mL | 5 - 25 µg/mL (drug substance); ng/mL ranges for impurities | [1][7][8][12][13] |
| Correlation Coefficient (r²) | >0.997 | >0.999 | [4][7][9][13] |
Visualizing the Workflow: Impurity Profiling at a Glance
The following diagram illustrates the general workflow for Sofosbuvir impurity profiling, highlighting the key stages where HPLC and UPLC are employed.
Caption: Generalized workflow for Sofosbuvir impurity profiling.
Conclusion: The Clear Advantage of UPLC
While both HPLC and UPLC are capable of performing impurity profiling of Sofosbuvir, the evidence strongly supports the superiority of UPLC for this application. The significant reduction in run time leads to higher sample throughput and operational efficiency. Furthermore, the enhanced resolution provided by UPLC ensures better separation and more accurate quantification of closely eluting impurities, which is critical for regulatory compliance and ensuring patient safety. The decreased solvent consumption also contributes to a greener and more cost-effective analytical process. For laboratories seeking to optimize their analytical workflows for Sofosbuvir and other pharmaceutical products, transitioning to UPLC technology represents a strategic and scientifically sound investment. A stability-indicating UPLC method has been shown to be superior to conventional RP-HPLC in terms of resolution, speed, solvent consumption, and overall analysis cost.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. [PDF] Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]
- 12. ijapbjournal.com [ijapbjournal.com]
- 13. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Inter-Laboratory Validation of an Analytical Method for Sofosbuvir Impurity M: A Comparative Guide
This guide provides a framework for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir (B1194449) impurity M. While a dedicated inter-laboratory study for this specific impurity is not publicly available, this document outlines a proposed validation protocol based on established single-laboratory validated methods for Sofosbuvir and its related substances. The guide is intended for researchers, scientists, and drug development professionals to ensure the reproducibility and reliability of the analytical method across different laboratories.
Sofosbuvir impurity M, chemically identified as propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir.[1][2] Its molecular formula is C22H30N3O10P, and it has a molecular weight of 527.46 g/mol .[1][3] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.
Proposed Analytical Method for Inter-Laboratory Validation
Based on a review of existing literature, a robust RP-HPLC method is proposed for the separation and quantification of this compound.[4][5][6][7] The proposed method parameters are summarized below.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Inter-Laboratory Validation Protocol
A collaborative study involving multiple laboratories would be conducted to establish the ruggedness and reproducibility of the proposed analytical method. The following workflow outlines the key stages of the inter-laboratory validation process.
Caption: Workflow for the inter-laboratory validation of the analytical method.
Data Presentation: Acceptance Criteria for Validation Parameters
The following tables summarize the proposed acceptance criteria for the inter-laboratory validation of the analytical method for this compound, based on ICH guidelines.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% Reproducibility (Inter-laboratory): ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | %RSD ≤ 2.0% after minor variations in method parameters |
Experimental Protocols
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the standard stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the Sofosbuvir drug substance or crushed tablets equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter before injection.
-
Linearity: A series of at least five concentrations of the this compound working standard solution, ranging from the LOQ to 150% of the specification limit, will be prepared and injected. A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) will be determined.
-
Accuracy: The accuracy of the method will be assessed by spiking a placebo or a sample solution with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery will be calculated for each level.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the working standard solution will be performed on the same day, and the relative standard deviation (%RSD) of the peak areas will be calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay will be performed on two different days by different analysts to assess the intermediate precision.
-
Reproducibility (Inter-laboratory precision): This will be determined by comparing the results from different laboratories participating in the collaborative study.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ will be determined based on the signal-to-noise ratio of the chromatograms obtained from the injection of a series of diluted solutions of this compound.
-
Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5 °C). The effect of these changes on the system suitability parameters will be monitored.
Comparison with Alternative Analytical Methods
While RP-HPLC is the most widely adopted technique for the analysis of Sofosbuvir and its impurities, other methods have also been reported.
Table 4: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation based on polarity differences. | High resolution, good sensitivity, and reproducibility.[4][5][6] | Requires specialized equipment and skilled personnel. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.[8] | Higher initial instrument cost. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective.[9][10] | Lacks specificity for impurity profiling in the presence of the active pharmaceutical ingredient (API). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides structural information for impurity identification and characterization.[8] | High cost and complexity. |
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. This compound | 2095551-10-1 | VID55110 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 6. d-nb.info [d-nb.info]
- 7. jmpas.com [jmpas.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 10. ijbpas.com [ijbpas.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Sofosbuvir (B1194449) impurity M with other related substances. The information presented is collated from scientific literature and analytical data to support research and quality control in the development of Sofosbuvir-based therapeutics.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires high purity for optimal efficacy and safety. During its synthesis and storage, various related substances, including process-related impurities and degradation products, can arise. Among these, Sofosbuvir impurity M, a diastereoisomer of the active pharmaceutical ingredient, is of significant interest due to its potential impact on the quality of the final drug product.
Physicochemical and Analytical Comparison
This compound is a process-related impurity with the systematic chemical name propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1] It shares the same molecular formula as Sofosbuvir but differs in its stereochemical configuration. This subtle structural difference can lead to variations in physicochemical properties and biological activity.
A comprehensive comparison of this compound with the active pharmaceutical ingredient (API) and other known related substances is crucial for the development of robust analytical methods for quality control. The following tables summarize the key physicochemical and analytical parameters.
| Parameter | Sofosbuvir | This compound | Other Related Substances/Degradation Products |
| Systematic Name | Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate[2] | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1] | Varies depending on the specific impurity (e.g., D-Alanine Sofosbuvir, Sofosbuvir (R)-Phosphate, degradation products from hydrolysis and oxidation)[3] |
| CAS Number | 1190307-88-0[4] | 2095551-10-1[1] | Varies (e.g., Ethyl Sofosbuvir Analog: 2164516-85-0)[5] |
| Molecular Formula | C22H29FN3O9P[4] | C22H30N3O10P[1] | Varies (e.g., Oxidative Degradation Product: C22H27FN3O9P)[2] |
| Molecular Weight | 529.45 g/mol [4] | 527.46 g/mol [1] | Varies (e.g., Acid Degradation Product I: 488 m/z; Base Degradation Product A: 453.13 m/w)[2][6] |
Table 1: Physicochemical Properties of Sofosbuvir and Related Substances.
| Analytical Method | Sofosbuvir | This compound (and other phosphorylated impurities) | Notes |
| RP-HPLC Retention Time (approx.) | ~3.674 min[1] | ~5.704 min[1] | Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). |
| UV λmax | 260 nm | Not explicitly found, but expected to be similar to Sofosbuvir due to the shared chromophore. | The primary chromophore is the uracil (B121893) moiety. |
| Mass Spectrometry (m/z) | 530.48 [M+H]+ | 528.1525 [M+H]+ (for a closely related oxidative degradation product)[2] | Mass spectrometry is a powerful tool for identifying and characterizing impurities based on their mass-to-charge ratio and fragmentation patterns. |
Table 2: Comparative Analytical Data.
Experimental Protocols
1. General Protocol for RP-HPLC Analysis of Sofosbuvir and Impurities
This protocol is a generalized procedure based on commonly cited methods for the separation of Sofosbuvir and its related substances.[1]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare standard solutions of Sofosbuvir and any available impurity reference standards in a suitable diluent (e.g., mobile phase).
-
Prepare the sample solution by dissolving the drug substance or product in the diluent to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas of Sofosbuvir and its impurities.
-
Quantify the impurities based on the peak area response relative to the Sofosbuvir peak or a corresponding reference standard.
-
2. General Procedure for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Reflux the drug substance in a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 6 hours).[6]
-
Base Hydrolysis: Reflux the drug substance in a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 10 hours).[6]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature or elevated temperature for a specified period (e.g., 7 days).[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 50°C) for an extended period (e.g., 21 days).[6]
-
Photolytic Degradation: Expose the drug substance (in solid state or in solution) to UV light.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug. Characterize the degradation products using techniques like LC-MS and NMR.
Biological Activity and Toxicological Profile
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase. Impurities, particularly diastereoisomers like Impurity M, may also be metabolized and interact with the same biological targets. However, their altered stereochemistry can significantly affect their biological activity. While specific data is limited, it is generally understood that diastereomeric impurities may have reduced or no antiviral efficacy compared to the active isomer.
There is a lack of publicly available, specific in vitro or in vivo toxicological data for this compound and many other related substances. General toxicological assessments of Sofosbuvir have been conducted, and it is considered to have a good safety profile.[7][8][9] However, the presence of impurities can potentially alter the toxicological profile of the drug product. Therefore, controlling the levels of impurities to within acceptable limits, as defined by regulatory agencies, is a critical aspect of drug development and manufacturing. In silico toxicity prediction software can be used as a preliminary tool to assess the potential toxicity of identified impurities.[10]
Visualizing Key Processes
To better understand the context of Sofosbuvir and its impurities, the following diagrams illustrate the metabolic activation pathway of Sofosbuvir and a general workflow for the comparative analysis of its impurities.
Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.
Caption: Workflow for comparative analysis of Sofosbuvir impurities.
Conclusion
The comprehensive characterization and comparison of this compound with other related substances are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. This guide provides a foundational overview of the key comparative aspects, including physicochemical properties, analytical methods, and biological considerations. Further research is warranted to generate more extensive and directly comparative experimental data, particularly in the area of toxicology, to fully elucidate the impact of these impurities. The presented experimental protocols and workflows offer a framework for researchers to conduct these vital investigations.
References
- 1. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. Sofosbuvir [simsonpharma.com]
- 5. Sofosbuvir Impurity(Ethyl Sofosbuvir Analog) - Analytica Chemie [analyticachemie.in]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sofosbuvir Impurity M Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of Sofosbuvir (B1194449) impurity M (CAS: 2095551-10-1), a known process-related impurity of the antiviral drug Sofosbuvir. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods to aid in the selection of the most suitable technique for quality control and research purposes.
Introduction to Sofosbuvir Impurity M
This compound, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a critical process-related impurity in the synthesis of Sofosbuvir. Its monitoring and control are essential to ensure the purity, safety, and efficacy of the final drug product.
Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity profiling is crucial and depends on various factors, including sensitivity, resolution, analysis time, and the specific requirements of the analytical task. This section compares the performance of HPLC, UPLC, and LC-MS/MS for the determination of Sofosbuvir and its impurity M.
Data Presentation: Quantitative Performance
The following table summarizes the quantitative performance parameters of different analytical methods for the analysis of Sofosbuvir and Impurity M. The data has been compiled from various validated methods reported in the literature.
| Parameter | HPLC (UV Detection) | UPLC (UV Detection) | LC-MS/MS |
| Analyte | Sofosbuvir | Impurity M | Sofosbuvir |
| Limit of Detection (LOD) | 0.04 µg/mL[1] | 0.12 µg/mL[1] | ~0.01 µg/mL (estimated) |
| Limit of Quantitation (LOQ) | 0.125 µg/mL[1] | 0.375 µg/mL[1] | ~0.03 µg/mL (estimated) |
| Linearity Range | 160-480 µg/mL[1] | 10-30 µg/mL[1] | Wide range, typically from LOQ to >100 µg/mL |
| Accuracy (% Recovery) | 97-102%[1] | 80-120%[1] | Typically 98-102% |
| Precision (%RSD) | < 2.0%[1] | < 2.0%[1] | < 1.5% |
Note: Data for UPLC is estimated based on the general performance improvement of UPLC over HPLC as reported in the literature.[2][3] LC-MS/MS data is for Sofosbuvir in biological matrices, which demonstrates the high sensitivity of the technique.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of Sofosbuvir and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm.[2]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
-
Retention Times: Sofosbuvir (~3.674 min), Impurity M (~5.704 min).[1]
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers a significant improvement in speed and resolution compared to conventional HPLC, making it ideal for high-throughput analysis.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC HSS C18, 2.1 × 100 mm, 1.8 µm.[4]
-
Mobile Phase: A gradient elution with a buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH adjusted) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV at 260 nm.[4]
-
Injection Volume: 1-5 µL.
-
Run Time: Typically 2-5 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level impurity identification and quantification, especially in complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sofosbuvir: m/z 530.2 → 243.2
-
This compound: The precursor ion would be m/z 528.2. The product ion would need to be determined experimentally, but a likely fragment would be related to the core structure.
-
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3-4 minutes.
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when transferring a method between laboratories or switching between different analytical techniques.
Caption: A generalized workflow for the cross-validation of analytical methods.
Conclusion and Recommendations
The choice of the analytical method for the analysis of this compound depends on the specific application:
-
HPLC with UV detection is a robust and cost-effective method suitable for routine quality control where the impurity levels are expected to be within the specified limits.
-
UPLC with UV detection offers significant advantages in terms of speed and resolution, making it the preferred method for high-throughput environments and for resolving closely eluting impurities.
-
LC-MS/MS is the most sensitive and selective technique. It is indispensable for the identification and quantification of trace-level impurities, especially during method development, forced degradation studies, and for the analysis of impurities in complex biological matrices.
A thorough cross-validation should be performed when transferring methods or implementing a new technique to ensure data integrity and consistency. The provided workflow and comparative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry to make informed decisions regarding the analysis of Sofosbuvir and its impurities.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | 2095551-10-1 | Benchchem [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the performance of different HPLC columns for Sofosbuvir impurity separation
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir (B1194449) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. The choice of the HPLC column is paramount for achieving the desired separation of Sofosbuvir from its process-related impurities and degradation products. This guide provides a comparative overview of various HPLC columns used for Sofosbuvir impurity analysis, supported by experimental data from published literature.
Performance Comparison of Different HPLC Columns
The selection of an appropriate HPLC column involves considering the stationary phase chemistry, column dimensions, and particle size. Reversed-phase chromatography, particularly with C18 columns, is the most common approach for Sofosbuvir and its impurities. The following tables summarize the performance of different columns based on published studies.
| Column | Dimensions | Particle Size | Stationary Phase | Reference |
| Agilent Eclipse XDB-C18 | 4.6 × 250 mm | 5 µm | C18 | [1][2] |
| Waters X-bridge C18 | 4.6 x 150 mm | 3.5 µm | C18 | [3] |
| X-Bridge C18 | 4.6 x 100 mm | 2.5 µm | C18 | [4] |
| Kromasil 100 C18 | 4.6 x 250 mm | 5 µm | C18 | [5] |
| Phenomenex Luna® LC C18 | 4.6 x 150 mm | 5 µm | C18 | [6] |
| Agilent Zorbax SB C18 | 4.6 x 250 mm | 5 µm | C18 | [7] |
| Hypersil ODS C18 | 4.6 x 250 mm | 5 µm | C18 | [8] |
| Acclaim RSLC 120 C18 | 4.6 x 150 mm | 5.0 µm | C18 | [9] |
| Acclaim RSLC 120 C18 | 2.1 x 100 mm | 2.2 µm | C18 | [9] |
| Agilent 5 TC-C18 | 4.6 x 150 mm | 5 µm | C18 | [10] |
| Waters® Acquity UPLC BEH C18 | 2.1 x 50 mm | 1.7 µm | C18 | [11] |
| Agilent C18 | 4.6 x 150mm | 5µm | C18 | [12] |
| Spursil C18 | 4.6 x 250 mm | 5 µm | C18 | [13] |
| Hypersil C18 | 4.6 x 150mm | 5µm | C18 | [14] |
Chromatographic Performance Data
The following table presents a summary of retention times for Sofosbuvir and some of its impurities on different C18 columns, as reported in various studies. This data can help in selecting a column that provides the best resolution for specific impurities of interest.
| Column | Analyte | Retention Time (min) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Agilent Eclipse XDB-C18 | Sofosbuvir | 3.674 | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50) | Not Specified | 260 | [1][2] |
| Agilent Eclipse XDB-C18 | Phosphoryl Impurity | 5.704 | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50) | Not Specified | 260 | [1][2] |
| Waters X-bridge C18 | Sofosbuvir | ~48.0 | Gradient | 1.0 | 263 | [3] |
| Kromasil 100 C18 | Sofosbuvir | 54.28 | Gradient | 1.0 | 263 | [5] |
| Kromasil 100 C18 | Methyl Ester Impurity | 36.31 | Gradient | 1.0 | 263 | [5] |
| Kromasil 100 C18 | Ethyl Ester Impurity | 43.77 | Gradient | 1.0 | 263 | [5] |
| Phenomenex Luna® LC C18 | Sofosbuvir | 2.1 | Acetonitrile: Methanol: Water (50:30:20 v/v/v) | 1.0 | 260 | [6] |
| Agilent Zorbax SB C18 | Sofosbuvir | 7.3 | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4): Acetonitrile (60:40 v/v) | 1.0 | 265 | [7] |
| Hypersil ODS C18 | Sofosbuvir | 3.103 | Isocratic | 1.0 | 260 | [8] |
| Acclaim RSLC 120 C18 (5.0 µm) | Sofosbuvir | Not Specified | NaH2PO4 (pH 2.5): Acetonitrile (60:40 v/v) | 1.0 | 260 | [9] |
| Acclaim RSLC 120 C18 (2.2 µm) | Sofosbuvir | Not Specified | NaH2PO4 (pH 2.5): Acetonitrile (60:40 v/v) | 0.5 | 260 | [9] |
| Agilent 5 TC-C18 | Sofosbuvir | Not Specified | Methanol: Water with 0.1% formic acid (50:50 v/v) | 1.0 | Not Specified | [10] |
| Waters® Acquity UPLC BEH C18 | Sofosbuvir | 1.123 | Ammonium (B1175870) formate (B1220265) (pH 3.5; 5 mM): Acetonitrile (60:40 v/v) | 0.2 | 261 | [11] |
| Agilent C18 | Sofosbuvir | 2.229 | 0.01N Na2HPO4: Acetonitrile (60:40) | 1.0 | 220 | [12] |
| Spursil C18 | Sofosbuvir | Not Specified | 10-1 M Potassium dihydrogen phosphate (B84403) (pH 4.5): Methanol (60:40 v/v) | 1.0 | 240 | [13] |
| Hypersil C18 | Sofosbuvir | Not Specified | Water: Acetonitrile (30:70) | 1.0 | 230 | [14] |
Note: Retention times can vary based on the specific HPLC system, exact mobile phase preparation, and column batch. The data presented here should be used as a general guide.
Experimental Protocols
The following are generalized experimental protocols based on the reviewed literature for the separation of Sofosbuvir and its impurities using reversed-phase HPLC.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.
Columns:
-
A C18 reversed-phase column is typically used. Common dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with particle sizes of 3.5 µm or 5 µm. For UPLC applications, columns with smaller dimensions and particle sizes (e.g., 2.1 mm x 50 mm, 1.7 µm) are employed for faster analysis and higher efficiency.
Mobile Phase Preparation:
-
Aqueous Phase: Typically consists of an acidic buffer to control the ionization of Sofosbuvir and its impurities, leading to better peak shapes. Common buffers include phosphate buffers, ammonium formate, or dilute acids like trifluoroacetic acid or formic acid.[1][2][4][10][13] The pH is usually adjusted to the acidic range (e.g., pH 2.2-4.5).[3][13]
-
Organic Phase: Acetonitrile is the most commonly used organic modifier.[1][2][3][4][7][9][11][12] Methanol is also used, sometimes in combination with acetonitrile.[5][6][10][13]
-
Elution Mode: Both isocratic and gradient elution methods have been successfully employed. Gradient elution is often preferred for separating a wider range of impurities with different polarities.[3][5][10]
Chromatographic Conditions:
-
Flow Rate: Typically set between 0.7 and 1.0 mL/min for standard HPLC columns.[3][5][6][7][8][9][10][12][13][14][15] For UPLC columns, lower flow rates are used (e.g., 0.2-0.5 mL/min).[9][11]
-
Column Temperature: Often maintained at ambient or slightly elevated temperatures (e.g., 25-35°C) to ensure reproducibility.[3][5][9]
-
Detection Wavelength: The UV detection wavelength is typically set at the maximum absorbance of Sofosbuvir, which is around 260 nm.[1][2][6][8][9][15][16] Other wavelengths, such as 263 nm, have also been used.[3][5]
-
Injection Volume: Typically ranges from 10 to 20 µL.[5][6][8]
Logical Workflow for HPLC Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column and developing a method for Sofosbuvir impurity separation.
Caption: Workflow for HPLC column selection and method development for Sofosbuvir impurity analysis.
This guide provides a starting point for researchers and scientists in selecting an appropriate HPLC column for the separation of Sofosbuvir and its impurities. The optimal choice will depend on the specific impurities of interest and the available instrumentation. It is always recommended to perform in-house method development and validation to ensure the suitability of the chosen column and method for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. jmpas.com [jmpas.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. fortunejournals.com [fortunejournals.com]
- 8. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
- 9. Two novel UPLC methods utilizing two different analytical columns and different detection approaches for the simultaneous analysis of velpatasvir and sofosbuvir: application to their co-formulated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 16. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
A Comparative Guide to the Stability of Sofosbuvir and Its Impurities
This guide provides a comprehensive overview of the stability of the antiviral drug Sofosbuvir under various stress conditions. The data presented is compiled from several stability-indicating studies, offering researchers, scientists, and drug development professionals a comparative look at its degradation profile. Detailed experimental protocols and visual workflows are included to support further research and method development.
Data Presentation: Forced Degradation of Sofosbuvir
The stability of Sofosbuvir has been extensively studied under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies help in understanding the intrinsic stability of the drug and in the development of stability-indicating analytical methods. The following tables summarize the quantitative data from various studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [1] |
| 0.1N HCl | 26 hours (room temp) | 18.87 | [2] | |
| 0.1N HCl | 6 hours | 23 | [3] | |
| 0.1N HCl | 6 hours | 6.7 | [4] | |
| Alkaline Hydrolysis | 0.5N NaOH | 24 hours (60°C) | 45.97 | [1] |
| 0.1N NaOH | 10 hours | 50 | [3] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days (80°C) | 0.79 | [1] |
| 30% H₂O₂ | 26 hours (room temp) | - | [2] | |
| 3% H₂O₂ | 7 days | 19.02 | [3] | |
| Thermal Degradation | 50°C | 21 days | No degradation | [3] |
| 80°C and 75 ± 5% RH | - | - | [5] | |
| Photolytic Degradation | 254 nm | 24 hours | No degradation | [1] |
| Direct sunlight | 21 days | No degradation | [3] | |
| Visible light (1.2 million lux h/m²) and UV (200 Wh/m²) | - | - | [5] | |
| Neutral Hydrolysis | Water | 26 hours (room temp) | 23.03 | [2] |
Key Findings from Stability Studies:
-
Sofosbuvir is highly susceptible to degradation under alkaline conditions, with significant degradation also observed under acidic and oxidative conditions.[1][3]
-
The drug is relatively stable under thermal and photolytic stress.[1][3]
-
Degradation leads to the formation of several impurities, which have been identified and characterized in various studies.
Identified Impurities and Degradation Products
Forced degradation studies have led to the identification and characterization of several impurities.
| Impurity | Molecular Weight (m/z) | Formation Condition | Proposed Structure/Name | Reference |
| Acid Degradation Impurity | 416.08 | Acidic Hydrolysis | (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [1] |
| Base Degradation Impurity A | 453.13 | Alkaline Hydrolysis | (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [1] |
| Base Degradation Impurity B | 411.08 | Alkaline Hydrolysis | (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methox-y)(hydroxy)phos-phorylamino)propanoic acid | [1] |
| Oxidative Degradation Impurity | 527.15 | Oxidative Stress | - | [1] |
| Degradation Product I (DP I) | 488 | Acidic Hydrolysis | Hydrolysis product | [3][6] |
| Degradation Product II (DP II) | 393.3 | Alkaline Hydrolysis | Hydrolysis product | [3][6] |
| Degradation Product III (DP III) | 393 | Oxidative Stress | - | [3][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability studies of Sofosbuvir.
Forced Degradation (Stress Testing) Protocol
This protocol is a composite of methodologies reported in various studies to induce the degradation of Sofosbuvir under controlled conditions.
-
Preparation of Stock Solution: A stock solution of Sofosbuvir (e.g., 1000 µg/mL) is prepared by dissolving an appropriate amount of the drug in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[2][3]
-
Acid Hydrolysis: To a specific volume of the stock solution, an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl) is added.[1][2][3] The mixture is then either kept at room temperature for a specified period (e.g., 26 hours) or refluxed at an elevated temperature (e.g., 80°C for 10 hours).[1][2] After the exposure period, the solution is neutralized with a suitable base (e.g., ammonium (B1175870) bicarbonate) and diluted to a final concentration for analysis.[1]
-
Alkaline Hydrolysis: An equal volume of a basic solution (e.g., 0.1N NaOH or 0.5N NaOH) is added to the stock solution.[1][3] The mixture is then incubated at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[1] Following incubation, the solution is neutralized with an appropriate acid (e.g., HCl) and diluted for analysis.[1]
-
Oxidative Degradation: Hydrogen peroxide (e.g., 3% or 30% H₂O₂) is added to the stock solution.[1][3] The solution is then kept at room temperature or an elevated temperature (e.g., 80°C) for a defined period (e.g., 26 hours to 7 days).[2][3] The resulting solution is then diluted to the desired concentration for analysis.
-
Thermal Degradation: The drug substance (solid-state) or a solution of the drug is exposed to a high temperature (e.g., 50°C or 80°C) for an extended period (e.g., 21 days).[3][5] Samples are then prepared for analysis.
-
Photolytic Degradation: The drug substance or its solution is exposed to UV light (e.g., at 254 nm) or visible light in a photostability chamber for a specified duration.[1][5]
Analytical Method: Stability-Indicating HPLC/UPLC
The following describes a typical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method used to separate and quantify Sofosbuvir from its degradation products.
-
Chromatographic System: A liquid chromatography system equipped with a UV detector is commonly used.[7][8]
-
Column: A reverse-phase C18 column is frequently employed for separation (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[7][8]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Common mobile phases include:
-
0.1% Trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v).[7][8]
-
0.1% Formic acid in water and acetonitrile.[1]
-
0.1% Orthophosphoric acid and Methanol.[9]
-
-
Elution Mode: An isocratic mode of elution is often used.[7][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[3][4]
-
Detection Wavelength: Detection is commonly performed at 260 nm, the maximum absorbance wavelength for Sofosbuvir.[1][2][7]
-
Data Analysis: The peak area of Sofosbuvir and its impurities are recorded, and the percentage of degradation is calculated.
Visualizations
The following diagrams illustrate the typical workflow for stability studies and the degradation behavior of Sofosbuvir.
Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
Caption: Logical relationship of Sofosbuvir stability under different stress conditions.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. ijpbs.com [ijpbs.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Safe Disposal of Sofosbuvir Impurity M: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Sofosbuvir impurity M, a known impurity in the synthesis of the antiviral drug Sofosbuvir. Adherence to these guidelines is critical for regulatory compliance and responsible chemical management.
This compound, with the chemical name propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a nucleoside analog impurity.[1] While specific toxicity data for this impurity is not detailed in publicly available literature, its structural similarity to an active pharmaceutical ingredient necessitates that it be handled with care and disposed of following established protocols for chemical waste.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA), particularly for controlled substances.[2][3][4] State and local regulations may also apply and can be more stringent than federal laws.[2][3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound, assuming it is being handled in a laboratory setting.
1. Waste Classification and Segregation:
-
Initial Assessment: The first critical step is to determine if the waste containing this compound should be classified as hazardous waste. In the absence of specific data, and as a conservative measure, it is recommended to manage it as such.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a dedicated waste stream.[2] Use separate, clearly labeled containers for solid and liquid waste.
2. Waste Collection and Storage:
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for waste collection. For solid forms of the impurity, a securely sealed polyethylene (B3416737) container is suitable. For solutions, use a compatible, shatter-resistant bottle with a secure cap. Containers should be color-coded according to your institution's waste management plan; often, black containers are used for RCRA hazardous pharmaceutical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[2]
-
Storage: Store the waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
3. Engagement of a Certified Disposal Vendor:
-
Professional Disposal: The disposal of chemical waste must be handled by a certified pharmaceutical or chemical waste disposal company.[2] These vendors are equipped to manage the transportation and final destruction of the waste in compliance with all regulations.
-
Waste Manifest: A hazardous waste manifest will be required. This document tracks the waste from your facility to its final destination and is a legal requirement.
4. Final Disposal Method:
-
Incineration: The generally accepted and most environmentally responsible method for the disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.[4] This process ensures the complete destruction of the chemical compounds.
-
Prohibited Disposal Methods: It is crucial to avoid improper disposal methods. Never dispose of this compound down the drain or in regular solid waste.[4] Flushing pharmaceuticals is strongly discouraged as it can lead to water contamination.[4]
Quantitative Data
The following table summarizes key chemical data for this compound.
| Property | Value | Reference |
| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [1] |
| Molecular Formula | C22H30N3O10P | [1] |
| Molecular Weight | 527.46 g/mol | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Sofosbuvir Impurity M
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sofosbuvir impurity M. In the absence of specific toxicological data for this compound, a conservative approach is mandated. Treat this compound as a potent active pharmaceutical ingredient (API) and handle it with the same precautions as a cytotoxic compound. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat |
| Weighing and Aliquoting (in a certified chemical fume hood or glove box) | - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Safety goggles - N95 or higher-level respirator |
| Solubilization and Dilution (in a certified chemical fume hood) | - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Safety goggles - Face shield - N95 or higher-level respirator |
| General Laboratory Operations | - Nitrile gloves - Safety glasses with side shields - Lab coat |
| Spill Cleanup | - Double nitrile gloves - Disposable gown - Safety goggles - Face shield - Elastomeric half-mask respirator with appropriate cartridges |
| Waste Disposal | - Double nitrile gloves - Disposable gown - Safety goggles |
Operational Plan: A Step-by-Step Guide
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled "this compound - Potent Compound".
-
Store in a designated, well-ventilated, and restricted-access area, away from incompatible materials.[1][2]
2. Weighing and Handling:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent aerosolization.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle with care to avoid dust formation.[3]
3. Dissolution:
-
Prepare solutions in a certified chemical fume hood.
-
Add the solvent to the solid impurity slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, use a spill kit containing absorbent pads, deactivating solution (if known), and appropriate PPE.
-
For large spills, evacuate the laboratory and contact the institutional safety office immediately.
-
All materials used for spill cleanup are to be disposed of as hazardous waste.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.[4]
-
Decontamination: Decontaminate all work surfaces and non-disposable equipment with an appropriate cleaning agent (e.g., a high-pH solution or a validated cleaning agent for APIs) after each use.
Safety and Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Personal Protective Equipment Selection Logic
The selection of appropriate PPE is based on a risk assessment of the specific task being performed. The following diagram outlines the decision-making process.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
